Zandatrigine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
3D Structure
Propriétés
Numéro CAS |
2154406-04-7 |
|---|---|
Formule moléculaire |
C22H25FN4O2S2 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
4-[[(3S)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H25FN4O2S2/c1-16-10-21(31(28,29)25-22-14-30-15-24-22)19(23)11-20(16)26(2)18-8-9-27(13-18)12-17-6-4-3-5-7-17/h3-7,10-11,14-15,18,25H,8-9,12-13H2,1-2H3/t18-/m0/s1 |
Clé InChI |
UCSHINHOAVARGQ-SFHVURJKSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1N(C)[C@H]2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4 |
SMILES canonique |
CC1=CC(=C(C=C1N(C)C2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4 |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zandatrigine (formerly known as NBI-921352 or XEN901) is a novel, orally active, small molecule inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] It is currently under development for the treatment of certain types of epilepsy, including SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and focal-onset seizures.[3][4] This technical guide provides an in-depth overview of the NaV1.6 selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[5] The NaV1.6 isoform is predominantly expressed in the axon initial segments of excitatory neurons in the central nervous system.[5] Gain-of-function mutations in SCN8A can lead to neuronal hyperexcitability and are associated with severe epileptic encephalopathies.[1][3] this compound was designed as a precision medicine to selectively target NaV1.6, thereby reducing the excessive sodium influx that drives seizures in these conditions, while minimizing effects on other sodium channel isoforms, particularly NaV1.1, which is important for the function of inhibitory interneurons.[1][2]
Mechanism of Action
This compound exhibits a state-dependent mechanism of action, preferentially binding to the activated (open) or inactivated states of the NaV1.6 channel.[6] This binding stabilizes the inactivated state of the channel, leading to a reduction in sodium current.[6] It non-covalently binds to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel, effectively blocking persistent and resurgent sodium currents which are often exacerbated by disease-causing mutations.[1][2] By sparing channels in the closed/rested state, this compound can selectively dampen the hyperexcitability characteristic of epileptic conditions with less impact on normal neuronal firing.[1][3]
Quantitative Selectivity Profile
The selectivity of this compound for NaV1.6 over other sodium channel isoforms has been quantified using automated patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing different human and murine NaV channel subtypes. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity for NaV1.6.
Table 1: this compound IC50 Values for Human Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (µM) | Selectivity Ratio (vs. hNaV1.6) |
| hNaV1.6 | 0.051 | - |
| hNaV1.1 | 39 | 756-fold |
| hNaV1.2 | 6.9 | 134-fold |
| hNaV1.3 | >30 | >583-fold |
| hNaV1.4 | >30 | >583-fold |
| hNaV1.5 | >30 | >583-fold |
| hNaV1.7 | 14.2 | 276-fold |
| Data sourced from Johnson et al., 2022.[7] |
Table 2: this compound IC50 Values for Murine Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (µM) |
| mNaV1.6 | 0.058 |
| mNaV1.1 | 709 |
| mNaV1.2 | 191 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
The following sections detail the methodologies employed to determine the NaV1.6 selectivity profile of this compound.
Cell Culture and Transfection
-
Cell Line: Human embryonic kidney (HEK293) cells are commonly used for the heterologous expression of ion channels due to their high transfection efficiency and low endogenous channel expression.[8]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% GlutaMAX™ at 37°C in a humidified 5% CO2 incubator.[9]
-
Transfection: For transient expression, HEK293 cells are seeded in 35 mm dishes to reach 70-90% confluency.[9][10] Transfection is performed using a suitable transfection reagent (e.g., GeneCellin™ or X-tremeGENE HP) with mammalian expression vectors containing the cDNA for the desired sodium channel subtype.[9][10] A co-transfection with a fluorescent protein vector (e.g., GFP) is often included to identify successfully transfected cells for electrophysiological recordings.[9] Stable cell lines expressing individual NaV channel subtypes are also frequently used for high-throughput screening.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems, such as the SyncroPatch 768PE or IonFlux Mercury, are utilized for high-throughput screening and determination of IC50 values.[11][12]
-
Cell Preparation: Prior to experiments, cells are dissociated using a gentle enzymatic solution (e.g., Accutase), washed, and resuspended in an extracellular solution to the desired concentration.[11]
-
Solutions:
-
Extracellular Solution (Example): 145 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 2 mM MgCl2, 5.5 mM glucose, and 10 mM HEPES, with the pH adjusted to 7.4.[10]
-
Intracellular Solution (Example): 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA, with the pH adjusted to 7.3.[13] The osmolarity of the solutions is carefully controlled.
-
-
Recording Procedure:
-
Voltage Protocols: Specific voltage protocols are applied to elicit sodium currents and assess the state-dependent inhibition by this compound.
-
Resting State: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the closed/resting state.
-
Activated/Inactivated State: To assess inhibition of activated and inactivated channels, a depolarizing pulse (e.g., to -20 mV) is applied from the holding potential.[9] The effect of the compound is measured on the peak current elicited by this pulse.
-
Persistent Current: To measure the effect on persistent currents, a longer depolarizing pulse is used, and the non-inactivating current at the end of the pulse is quantified.[1][3]
-
-
Data Analysis:
-
Concentration-response curves are generated by applying a range of this compound concentrations and measuring the resulting inhibition of the sodium current.
-
The IC50 values are determined by fitting the concentration-response data to a Hill equation.
-
Conclusion
This compound demonstrates a high degree of selectivity for the voltage-gated sodium channel NaV1.6, with significantly lower potency against other NaV isoforms. This selectivity is achieved through a state-dependent mechanism of action that preferentially targets channels in the open or inactivated state. The detailed experimental protocols outlined in this guide, centered around automated patch-clamp electrophysiology in heterologous expression systems, provide a robust framework for characterizing the pharmacological profile of isoform-selective sodium channel inhibitors. The promising preclinical selectivity profile of this compound supports its ongoing clinical development as a targeted therapy for epilepsies driven by NaV1.6 hyperexcitability.
References
- 1. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 4. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization [frontiersin.org]
- 9. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
- 10. Restoration of Epithelial Sodium Channel Function by Synthetic Peptides in Pseudohypoaldosteronism Type 1B Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patch Clamp Protocol [labome.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
Preclinical Pharmacokinetics of Zandatrigine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zandatrigine (formerly known as XEN901 and NBI-921352) is a potent and highly selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] This selectivity presents a promising therapeutic approach for certain neurological disorders, particularly SCN8A developmental and epileptic encephalopathy (SCN8A-DEE), a rare and severe form of pediatric epilepsy linked to gain-of-function mutations in the SCN8A gene which encodes the NaV1.6 channel.[3][4] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models.
Core Pharmacokinetic Properties
This compound has demonstrated oral activity and the ability to penetrate the blood-brain barrier in preclinical studies.[1][2] Efficacy has been established in rodent models of epilepsy, highlighting its potential as a therapeutic agent.
Quantitative Pharmacokinetic and Pharmacodynamic Data
While comprehensive tabular data on the full pharmacokinetic profile of this compound in preclinical species is not publicly available, key efficacy and exposure parameters have been reported in various studies. The following tables summarize the available data.
Table 1: In Vivo Efficacy and Potency of this compound in Rodent Models
| Species | Model | Route of Administration | Endpoint | Value | Reference |
| Mouse | Scn8aN1768D/+ (Genetic Epilepsy Model) | Oral | Effective Dose | 15 mg/kg | [2] |
| Mouse | Scn8aN1768D/+ (Genetic Epilepsy Model) | Oral | Brain EC50 | 0.064 µM | [2] |
| Mouse | Maximal Electroshock (MES) - Wild-Type | Oral | ED50 | 23 mg/kg | [3] |
| Mouse | Maximal Electroshock (MES) - Wild-Type | Oral | Plasma EC50 | 0.52 µM | [3] |
| Mouse | Maximal Electroshock (MES) - Wild-Type | Oral | Brain EC50 | 0.20 µM | [3] |
| Rat | Maximal Electroshock (MES) - Wild-Type | Oral | ED50 | 3.7 mg/kg | [3] |
| Rat | Maximal Electroshock (MES) - Wild-Type | Oral | Plasma EC50 | 0.15 µM | [3] |
| Rat | Maximal Electroshock (MES) - Wild-Type | Oral | Brain EC50 | 0.037 µM | [3] |
Table 2: In Vitro Potency and Selectivity of this compound
| Channel Isoform | IC50 (µM) | Selectivity vs. hNaV1.6 | Reference |
| Human NaV1.6 | 0.051 | - | [3] |
| Human NaV1.1 | 39 | ~765-fold | [5] |
| Human NaV1.2 | 6.9 | ~135-fold | [5] |
| Mouse NaV1.6 | 0.058 | - | [5] |
| Mouse NaV1.1 | 41 | ~707-fold | [3] |
| Mouse NaV1.2 | 11 | ~190-fold | [3] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, oral bioavailability, clearance, and volume of distribution in preclinical species have not been published in a comprehensive format. Human Phase 1 data for a 50 mg single dose showed a Tmax of approximately 1 hour and a half-life of 8.5 hours.[1]
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not fully available in the public domain. However, based on the published literature, the following methodologies were likely employed.
In Vivo Efficacy Studies (Maximal Electroshock Model)
-
Animal Models: Male wild-type mice and Sprague Dawley rats were likely used.[3] For the genetic epilepsy model, male Scn8aN1768D/+ mice on a C57BL/6 background were utilized.[2]
-
Dosing: this compound was administered orally.[2][3] The vehicle used for administration is not specified in the available literature.
-
Efficacy Endpoint: The primary endpoint was the prevention of generalized tonic-clonic seizures with hindlimb extension following electrical stimulation.[3]
-
Pharmacokinetic Sampling: Plasma and brain tissue were likely collected at various time points post-dosing to determine drug concentrations.
-
Analytical Method: A validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), would have been used to quantify this compound concentrations in plasma and brain homogenates.
In Vitro Patch-Clamp Electrophysiology
-
Cell Lines: Human embryonic kidney (HEK-293) cells heterologously expressing various human and mouse voltage-gated sodium channel isoforms (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, and NaV1.7) were used.[3]
-
Methodology: Automated patch-clamp techniques were employed to measure the inhibition of sodium channel currents by this compound.[3] Concentration-response curves were generated to determine the IC50 values.[3]
Signaling Pathways and Experimental Workflows
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Absorption
This compound is orally active, indicating it is absorbed from the gastrointestinal tract.[1][2] Human pharmacokinetic data from a Phase 1 clinical trial demonstrated rapid absorption, with a time to maximum plasma concentration (Tmax) of approximately 1 hour after a single 50 mg dose.[1] Preclinical data on the rate and extent of oral absorption (i.e., oral bioavailability) in animal models are not currently available in the public literature.
Distribution
This compound effectively penetrates the blood-brain barrier, a critical characteristic for a centrally acting anticonvulsant.[1][2] Efficacy in preclinical seizure models is correlated with brain concentrations of the compound.[2] Specific parameters such as the volume of distribution and brain-to-plasma concentration ratios in preclinical species have not been publicly disclosed.
Metabolism
Detailed information regarding the metabolic pathways of this compound in preclinical models has not been published. It is unknown which cytochrome P450 (CYP) enzymes or other metabolic enzymes are primarily responsible for its biotransformation. However, a clinical drug-drug interaction study in healthy volunteers showed that co-administration with phenytoin, a strong inducer of CYP3A4, did not significantly affect the total systemic exposure (AUC) of this compound.[6] This suggests that this compound may not be a major substrate of CYP3A4 in humans, though this does not preclude metabolism by other CYP enzymes or other metabolic pathways. In vitro and in vivo metabolism studies in preclinical species would be necessary to fully characterize its metabolic profile.
Excretion
The routes and extent of excretion of this compound and its potential metabolites in preclinical species have not been reported. Information on the proportion of the dose excreted in urine versus feces is not currently available.
Safety and Tolerability
Preclinical studies in rodents have indicated that this compound has a significantly enhanced safety margin of approximately 170-fold compared to non-selective sodium channel blockers like phenytoin, carbamazepine, and lacosamide. This was determined by comparing the plasma concentrations required for efficacy in the maximal electroshock seizure model to the concentrations that produced central nervous system side effects.
Conclusion
This compound is a promising, orally active, and brain-penetrant selective NaV1.6 inhibitor with demonstrated efficacy in preclinical models of epilepsy. The available data highlight its potency and a favorable safety margin compared to existing non-selective sodium channel blockers. However, a comprehensive understanding of its preclinical pharmacokinetic profile is limited by the lack of publicly available, detailed quantitative data on its absorption, distribution, metabolism, and excretion in common preclinical species. Further publication of these data will be crucial for a complete assessment of its drug-like properties and for translational modeling to predict its pharmacokinetic behavior in humans.
References
- 1. Pharmacokinetics--Food-Effect--and-Relative-Bioavailability-of-Two-Formulations-of-NBI-921352/XEN901-(Novel-Nav1-6-Selective-Sodium-Channel-Blocker)-in-Healthy-Adults--Pediatric-Granules-and-Adult-Tablets [aesnet.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 6. Potential-Drug-Drug-Interactions-Between-NBI-921352/XEN901-(a-Novel-Nav1-6-Selective-Sodium-Channel-Blocker)-and-a-Strong-Inducer-of-CYP3A4-(Phenytoin)-in-Healthy-Volunteers [aesnet.org]
Zandatrigine Blood-Brain Barrier Penetration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zandatrigine (also known as NBI-921352 and formerly XEN901) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] It is under development for the treatment of SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and other forms of epilepsy.[3] A critical attribute for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB) to reach its target in the central nervous system (CNS). This technical guide provides a comprehensive overview of the available data and the established methodologies for characterizing the BBB penetration of this compound. While specific quantitative data on the BBB transport of this compound is limited in the public domain, this guide outlines the standard experimental protocols and data analysis approaches used in the pharmaceutical industry to evaluate CNS drug candidates.
This compound: Mechanism of Action and CNS Efficacy
This compound is a state-dependent inhibitor of NaV1.6, showing a high degree of selectivity over other sodium channel isoforms.[1] This selectivity is crucial as it allows for the targeted inhibition of NaV1.6, which is implicated in neuronal hyperexcitability, while sparing other isoforms like NaV1.1 that are important for the function of inhibitory interneurons.[4] In vivo studies have demonstrated that oral administration of this compound prevents electrically induced seizures in a gain-of-function Scn8a mouse model, as well as in wild-type mouse and rat seizure models.[1][2] Notably, this compound was effective at lower brain and plasma concentrations compared to other anti-seizure medications.[1][2]
Quantitative In Vivo Efficacy Data
| Parameter | Value | Species | Model | Source |
| Brain EC50 | 0.064 µM | Mouse | Scn8aN1768D/+ genetic epilepsy model | [4] |
Assessing Blood-Brain Barrier Penetration: Experimental Protocols
A thorough characterization of a CNS drug candidate's BBB penetration involves a combination of in vitro and in vivo studies. The following sections detail the standard experimental protocols that are likely employed in the development of this compound.
In Vitro Permeability Assays
In vitro models are essential for early-stage screening and for elucidating the mechanisms of BBB transport.
The PAMPA-BBB assay is a high-throughput method used to predict passive diffusion across the BBB.
-
Principle: A filter plate with a polyvinylidene fluoride (B91410) (PVDF) membrane is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane. The test compound is added to a donor plate, and the amount of compound that crosses the artificial membrane into an acceptor plate is quantified.
-
Methodology:
-
Prepare a solution of the test compound (e.g., this compound) in a buffered solution (e.g., PBS at pH 7.4).
-
Coat the filter membrane of the donor plate with the BBB lipid solution.
-
Add the test compound solution to the donor wells.
-
Place the donor plate on top of the acceptor plate containing a buffer solution.
-
Incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantify the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (V_A * V_D / (Area * Time * (V_A + V_D))) * ln(1 - C_A(t) / C_equilibrium) where V_A is the volume of the acceptor well, V_D is the volume of the donor well, Area is the effective area of the membrane, Time is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Cell-based assays provide a more biologically relevant model by incorporating cellular monolayers and efflux transporters.
-
Principle: Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells are grown to form a confluent monolayer on a semi-permeable membrane in a Transwell® system. The transport of the test compound across the monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are specifically used to assess the role of P-glycoprotein (P-gp) in the efflux of the compound.
-
Methodology:
-
Seed Caco-2 or MDCK-MDR1 cells on Transwell® inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 3-5 days for MDCK).
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to either the apical or basolateral chamber.
-
At specified time points, collect samples from the opposite chamber.
-
Quantify the compound concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is generally considered indicative of active efflux.
-
To confirm P-gp involvement, the assay is repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor confirms that the compound is a P-gp substrate.
-
In Vivo Studies
In vivo experiments are crucial for determining the actual extent of BBB penetration and the unbound brain concentration of a drug.
-
Principle: The total brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are determined at steady-state. Kp,uu is the most accurate measure of BBB penetration as it accounts for the unbound, pharmacologically active drug concentrations.
-
Methodology:
-
Administer the test compound to rodents (e.g., rats or mice) via a route that achieves steady-state plasma concentrations (e.g., continuous intravenous infusion).
-
At steady-state, collect blood and brain samples.
-
Homogenize the brain tissue.
-
Determine the total concentration of the compound in plasma and brain homogenate using LC-MS/MS.
-
Measure the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,b) using equilibrium dialysis.
-
Calculate Kp and Kp,uu as follows: Kp = C_brain_total / C_plasma_total Kp,uu = (C_brain_total * fu,b) / (C_plasma_total * fu,p) A Kp,uu value close to 1 suggests passive diffusion, a value > 1 suggests active influx, and a value < 1 suggests active efflux.
-
-
Principle: Microdialysis allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal.
-
Methodology:
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., cortex or hippocampus) in a rodent.
-
Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Administer the test compound to the animal.
-
Collect the dialysate samples at regular intervals.
-
Measure the concentration of the compound in the dialysate (representing the unbound brain concentration) and in plasma samples using LC-MS/MS.
-
The brain-to-plasma unbound concentration ratio can be determined over time.
-
-
Principle: PET imaging allows for the non-invasive visualization and quantification of a radiolabeled drug's distribution in the brain over time.
-
Methodology:
-
Synthesize a positron-emitting isotopically labeled version of the test compound (e.g., [11C]this compound or [18F]this compound).
-
Administer the radiotracer intravenously to the subject (animal or human).
-
Acquire dynamic PET scans of the brain.
-
Simultaneously, collect arterial blood samples to measure the plasma concentration of the radiotracer and its metabolites.
-
Analyze the PET data using pharmacokinetic modeling to determine the rate and extent of brain uptake, often expressed as the volume of distribution (VT).
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the known signaling pathway of this compound.
Caption: General experimental workflow for assessing BBB penetration.
Caption: Workflow for the PAMPA-BBB assay.
Caption: Workflow for cell-based permeability and efflux assays.
Caption: Workflow for in vivo microdialysis.
Caption: Simplified signaling pathway for this compound's mechanism of action.
Conclusion
This compound is a promising new therapeutic agent for the treatment of epilepsy, and its ability to penetrate the blood-brain barrier is fundamental to its clinical utility. While detailed, publicly available quantitative data on its BBB transport characteristics are currently scarce, this guide has outlined the industry-standard methodologies for a comprehensive evaluation. The combination of in vitro permeability and efflux assays with in vivo measurements of brain and plasma concentrations provides a robust framework for understanding the CNS disposition of this compound. Such a thorough characterization is essential for optimizing dosing regimens and ensuring adequate target engagement in the brain, ultimately maximizing the therapeutic potential of this novel NaV1.6 inhibitor. As this compound progresses through clinical development, more detailed information on its human pharmacokinetic and pharmacodynamic properties, including its BBB penetration, will become available, further refining our understanding of this important new anti-seizure medication.
References
- 1. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics--Food-Effect--and-Relative-Bioavailability-of-Two-Formulations-of-NBI-921352/XEN901-(Novel-Nav1-6-Selective-Sodium-Channel-Blocker)-in-Healthy-Adults--Pediatric-Granules-and-Adult-Tablets [aesnet.org]
- 4. medchemexpress.com [medchemexpress.com]
Zandatrigine (XEN901): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zandatrigine (formerly XEN901, also known as NBI-921352) is a clinical-stage, selective inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] Developed through a targeted discovery program, it represents a precision medicine approach for the treatment of epilepsy, particularly SCN8A developmental and epileptic encephalopathy (SCN8A-DEE), a rare and severe pediatric epilepsy syndrome.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical/clinical evaluation of this compound. Detailed experimental methodologies, quantitative data summaries, and visual representations of key processes are included to support researchers and drug development professionals in understanding this novel therapeutic agent.
Introduction: The Rationale for a Selective NaV1.6 Inhibitor
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons.[4] Three isoforms, NaV1.1, NaV1.2, and NaV1.6, are predominantly expressed in the adult central nervous system.[5] While non-selective sodium channel blockers have long been a cornerstone of epilepsy treatment, their lack of isoform specificity can lead to dose-limiting side effects and a narrow therapeutic index.[6][7]
The discovery of this compound was driven by the understanding that different sodium channel isoforms play distinct roles in neuronal excitability. Gain-of-function mutations in the SCN8A gene, which encodes the NaV1.6 channel, lead to increased neuronal firing and are a direct cause of SCN8A-DEE.[5] Conversely, loss-of-function mutations in SCN1A, encoding NaV1.1, are associated with Dravet syndrome, another severe form of epilepsy. This highlights the potential for a selective NaV1.6 inhibitor to provide targeted efficacy while sparing NaV1.1, thereby avoiding the exacerbation of seizures in certain patient populations and potentially offering a wider therapeutic window.[5][6]
The development of this compound, therefore, represents a strategic shift towards precision medicine in epilepsy, aiming to address the underlying pathophysiology of specific genetic epilepsies.
Discovery of this compound: A Targeted Approach
The discovery of this compound originated from a medicinal chemistry program focused on developing isoform-selective aryl sulfonamide inhibitors of sodium channels.[1][6] The program initially targeted NaV1.7 and NaV1.3, but subsequent optimization efforts led to the identification of potent and selective NaV1.6 inhibitors.[1]
The core discovery strategy involved a multi-parameter optimization process aimed at:
-
High Potency for NaV1.6: Achieving sub-micromolar inhibitory concentrations.
-
High Selectivity: Minimizing activity against other sodium channel isoforms, particularly NaV1.1 and the cardiac isoform NaV1.5.
-
CNS Penetration: Ensuring the compound could cross the blood-brain barrier to reach its target.
-
Favorable ADME Properties: Optimizing absorption, distribution, metabolism, and excretion for oral bioavailability and a suitable pharmacokinetic profile.
This systematic approach led to the identification of this compound as a lead candidate with a desirable preclinical profile.
Chemical Synthesis
This compound is a synthetic organic molecule with the chemical name 4-{--INVALID-LINK--amino}-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzene-1-sulfonamide. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of related aryl and thiazole-containing sulfonamides can be inferred from the chemical literature and patents.
The synthesis likely involves a multi-step process culminating in the coupling of key intermediates: a substituted benzenesulfonyl chloride and an aminothiazole derivative. A plausible, though unconfirmed, retrosynthetic analysis suggests the following key disconnections:
A general synthetic approach for similar benzenesulfonamides involves the reaction of a substituted aniline (B41778) with a sulfonating agent to form the corresponding sulfonyl chloride. This is followed by reaction with an amine to form the final sulfonamide.
Mechanism of Action
This compound is a potent and selective inhibitor of the NaV1.6 voltage-gated sodium channel.[1][2] It exhibits state-dependent inhibition, preferentially binding to the inactivated state of the channel.[8] This mechanism of action is crucial for its therapeutic effect, as it allows this compound to selectively target neurons that are firing at high frequencies, a hallmark of epileptic seizures, while having less effect on neurons firing at normal physiological rates.
This compound non-covalently binds to the voltage-sensing domain of domain IV (VSD4) of the NaV1.6 channel.[2] This binding stabilizes the inactivated state of the channel, thereby reducing the influx of sodium ions and dampening neuronal hyperexcitability.[2]
Structure-Activity Relationship (SAR)
The development of this compound and other selective NaV1.6 inhibitors has been guided by extensive structure-activity relationship studies of the aryl sulfonamide class of compounds. Key structural features that contribute to potency and selectivity have been identified.
The interaction of the sulfonamide moiety with a positively charged arginine residue in the VSD-IV of the NaV channel is a critical determinant of binding.[1][4] Modifications to the aryl ring and the substituent groups attached to the sulfonamide nitrogen have been systematically explored to optimize isoform selectivity. The goal has been to enhance interactions with the unique residues in the binding pocket of NaV1.6 while minimizing interactions with the corresponding residues in other isoforms, particularly NaV1.1.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The potency and selectivity of this compound against various sodium channel isoforms were determined using automated whole-cell patch-clamp electrophysiology in HEK293 cells stably expressing the target human NaV channels.
General Protocol:
-
Cell Culture: HEK293 cells stably transfected with the cDNA for the desired human NaV channel isoform (e.g., hNaV1.1, hNaV1.2, hNaV1.6) are cultured under standard conditions.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.
-
Solutions:
-
Internal Solution (Pipette Solution): Typically contains CsF, CsCl, EGTA, HEPES, and NaCl, with the pH adjusted to ~7.2.
-
External Solution (Bath Solution): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4.
-
-
Voltage Protocol: To determine the IC50, a voltage protocol is used that holds the cell at a potential where a fraction of the channels are in the inactivated state, the preferred state for this compound binding. A typical protocol involves a holding potential, followed by a depolarizing test pulse to elicit a sodium current.
-
Compound Application: this compound is perfused into the recording chamber at various concentrations. The effect on the peak sodium current is measured.
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value for each isoform.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
Zandatrigine's Effect on Neuronal Hyperexcitability: A Technical Guide
Introduction
Neuronal hyperexcitability, an excessive and uncontrolled firing of neurons, is a fundamental pathological process underlying several neurological disorders, most notably epilepsy.[1][2] This state arises from an imbalance between excitatory and inhibitory signals in the brain.[2] A key player in the generation and propagation of the action potentials that drive neuronal firing is the family of voltage-gated sodium channels (NaV).[3][4][5] Zandatrigine (also known as NBI-921352 or XEN901) is an investigational, orally active, selective inhibitor of the NaV1.6 sodium channel, designed to specifically target the pathological mechanisms driving neuronal hyperexcitability in certain forms of epilepsy.[6][7] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Selective Inhibition of NaV1.6
This compound exerts its therapeutic effect by selectively targeting the NaV1.6 voltage-gated sodium channel, which is encoded by the SCN8A gene.[6][8] Gain-of-function mutations in SCN8A can lead to conditions like SCN8A-related developmental and epileptic encephalopathy (SCN8A-DEE) by increasing neuronal excitability.[6][9]
The NaV1.6 channel is crucial for amplifying subthreshold depolarizations and is a significant contributor to the persistent sodium current (INaP).[3][10] Unlike the transient sodium current that drives the rapid upstroke of an action potential, the INaP is a non-inactivating or slowly inactivating current that can lead to sustained neuronal depolarization and repetitive firing, hallmark features of neuronal hyperexcitability.[3][11][12]
This compound non-covalently binds to the voltage-sensing domain 4 (VSD4) structure of the NaV1.6 channel.[6] This interaction preferentially blocks the pathological persistent and resurgent sodium currents, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[6] A key advantage of this compound is its high selectivity for NaV1.6 over other isoforms, such as NaV1.1 and NaV1.2.[6] This selectivity is critical, as NaV1.1 channels are primarily expressed on inhibitory interneurons, and their blockade can paradoxically worsen seizures.[5][6] By sparing NaV1.1, this compound maintains the function of inhibitory circuits while targeting the source of hyperexcitability in excitatory neurons.[6][7]
Figure 1: this compound's Mechanism of Action.
Quantitative Data
The selectivity and potency of this compound have been characterized through in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Selectivity of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound for various human (h) and mouse (m) NaV channel isoforms, highlighting its selectivity for NaV1.6.
| Channel Isoform | IC50 (μM) | Selectivity vs. hNaV1.6 | Source |
| hNaV1.6 | 0.051 | - | [6] |
| mNaV1.6 | 0.058 | ~0.9x | [6] |
| hNaV1.1 | 39 | ~765x | [6] |
| hNaV1.2 | 6.9 | ~135x | [6] |
| mNaV1.1 | 709 | ~13902x | [6] |
| mNaV1.2 | 191 | ~3745x | [6] |
Data demonstrates that this compound is 134 to 756-fold more selective for NaV1.6 compared to NaV1.1 and NaV1.2.[6]
Table 2: Preclinical In Vivo Efficacy of this compound
This table summarizes the efficacy of this compound in a preclinical mouse model of SCN8A-related epilepsy.
| Animal Model | Parameter | Value | Administration | Source |
| Scn8aN1768D/+ Mouse | ED50 (Anti-seizure effect) | 15 mg/kg | Oral | [6] |
| Scn8aN1768D/+ Mouse | Brain EC50 | 0.064 µM | Oral | [6] |
The Scn8aN1768D/+ mouse model carries a gain-of-function mutation that leads to neuronal hyperexcitability and seizures, mimicking the human condition.[6][7][9]
Experimental Protocols
The quantitative data presented were generated using specific and rigorous experimental methodologies.
Protocol 1: In Vitro Potency Assessment via Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to determine the IC50 values of this compound on specific NaV channel isoforms.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with plasmids containing the cDNA for the specific human or mouse NaV channel alpha subunit of interest (e.g., hNaV1.6, hNaV1.1).
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 48-72 hours post-transfection.
-
External Solution (in mM): Contains NaCl, KCl, CaCl2, MgCl2, and HEPES, buffered to a physiological pH.
-
Internal (Pipette) Solution (in mM): Contains CsF, CsCl, EGTA, and HEPES to isolate sodium currents.
-
Voltage Protocol for Persistent Sodium Current (INaP): To measure INaP, cells are held at a hyperpolarized potential (e.g., -120 mV). A slow depolarizing voltage ramp (e.g., from -100 mV to +20 mV over 500 ms) is applied. The current measured during this ramp is largely composed of the persistent sodium current.
-
-
Drug Application: this compound is dissolved in a vehicle (e.g., DMSO) and then diluted into the external solution to achieve a range of final concentrations. The solutions are perfused over the recorded cell.
-
Data Analysis:
-
The peak INaP is measured before and after the application of each concentration of this compound.
-
A concentration-response curve is generated by plotting the percentage inhibition of INaP against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data with a Hill equation.
-
Figure 2: In Vitro Potency Assessment Workflow.
Protocol 2: In Vivo Efficacy in a Seizure Model
This protocol is used to evaluate the anti-seizure efficacy of this compound in a relevant animal model.
-
Animal Model: The Scn8aN1768D/+ heterozygous gene mutant mouse model is used. These mice exhibit a phenotype relevant to SCN8A-DEE.
-
Drug Administration: this compound is formulated for oral administration. A single dose (e.g., 15 mg/kg) is given to a cohort of mice.[6] A vehicle control group is also included.
-
Seizure Induction: Two hours post-administration, seizures are induced.[6] A common method is the 6-Hz psychomotor seizure test, where a low-frequency electrical stimulation is applied via corneal electrodes to induce a generalized tonic-clonic seizure (GTCS).
-
Endpoint Measurement: The primary endpoint is the incidence of GTCS.[6] Observers, blinded to the treatment groups, record whether each mouse experiences a seizure.
-
Data Analysis:
-
The percentage of animals protected from seizures is calculated for each dose group.
-
The effective dose for 50% of the population (ED50) is calculated using probit analysis.
-
For brain concentration analysis (EC50), brain tissue is collected at the time of the seizure test, and drug concentration is measured using techniques like LC-MS/MS.
-
Figure 3: In Vivo Efficacy Assessment Workflow.
Clinical Development
This compound is under clinical development by Neurocrine Biosciences for the treatment of epilepsy.[7][8] It has been investigated in Phase 2 clinical trials for conditions including focal onset seizures in adults and rare pediatric epileptic encephalopathies like SCN8A-DEE.[8][13][14] The development program aims to leverage its targeted mechanism to provide a precision medicine approach for patients with NaV1.6-driven epilepsy.
Conclusion
This compound represents a targeted therapeutic strategy for controlling neuronal hyperexcitability. Its high selectivity and potency for the NaV1.6 channel, particularly its ability to inhibit the persistent sodium current, provide a clear mechanism for reducing the pathological neuronal firing that underlies seizures. Preclinical data strongly support its efficacy in a genetically relevant animal model. The ongoing clinical development of this compound holds promise for a new class of anti-seizure medication with a refined mechanism of action, potentially offering improved efficacy and tolerability for patients with specific, genetically-defined epilepsies.
References
- 1. Presynaptic hyperexcitability reversed by positive allosteric modulation of a GABABR epilepsy variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Genetic Mechanisms of Neurotoxicity During Anti-seizure Medications Use [scielo.org.mx]
- 3. The Role of the Persistent Sodium Current in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Epilepsy-Related Voltage-Gated Sodium Channelopathies: A Review [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 9. Neuronal hyperexcitability in a mouse model of SCN8A epileptic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Persistent sodium currents in neurons: potential mechanisms and pharmacological blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
The Molecular Target of Zandatrigine: A Technical Guide to NaV1.6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zandatrigine (formerly known as XEN901 or NBI-921352) is a clinical-stage, selective inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. Quantitative data are presented to facilitate comparison, and key signaling pathways and experimental workflows are visualized. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction to this compound and its Molecular Target
This compound is an orally active small molecule designed to selectively target the voltage-gated sodium channel NaV1.6.[1] This ion channel is a critical component in the generation and propagation of action potentials in excitatory neurons of the central nervous system. Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, are associated with severe early infantile developmental and epileptic encephalopathies (SCN8A-DEE).[1][3] By selectively inhibiting NaV1.6, this compound aims to reduce neuronal hyperexcitability and control seizures in individuals with these and other forms of epilepsy.[1]
Mechanism of Action
This compound exerts its inhibitory effect on NaV1.6 through a non-covalent binding mechanism. It specifically interacts with the voltage-sensing domain 4 (VSD4) of the NaV1.6 protein.[1] This binding preferentially blocks the persistent and resurgent sodium currents that are often exacerbated in pathological conditions associated with NaV1.6 gain-of-function mutations.[1] The selective inhibition of NaV1.6 over other sodium channel isoforms, such as NaV1.1 and NaV1.2, is a key feature of this compound, potentially leading to an improved therapeutic window and reduced side effects.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound against NaV Isoforms
| Isoform | Species | Assay Type | Parameter | Value (µM) | Reference |
| hNaV1.6 | Human | Whole-cell patch clamp | IC50 | 0.051 | [1] |
| mNaV1.6 | Mouse | Whole-cell patch clamp | IC50 | 0.058 | [1] |
| hNaV1.1 | Human | Whole-cell patch clamp | IC50 | 39 | [1] |
| mNaV1.1 | Mouse | Whole-cell patch clamp | IC50 | 709 | [1] |
| hNaV1.2 | Human | Whole-cell patch clamp | IC50 | 6.9 | [1] |
| mNaV1.2 | Mouse | Whole-cell patch clamp | IC50 | 191 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Parameter | Value | Reference |
| Scn8aN1768D/+ mouse model | ED50 (oral) | 15 mg/kg | [1] |
| Scn8aN1768D/+ mouse model | Brain EC50 | 0.064 µM | [1] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound's Action
The following diagram illustrates the mechanism by which this compound modulates neuronal excitability.
Experimental Workflow for Characterizing a Selective NaV1.6 Inhibitor
The following diagram outlines a typical workflow for the preclinical characterization of a selective NaV1.6 inhibitor like this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).
Objective: To measure the concentration-dependent inhibition of NaV1.6 currents by this compound.
Materials:
-
HEK293 cells stably expressing the human or mouse NaV1.6 alpha subunit.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound stock solution in DMSO.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target NaV isoform under standard conditions.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
-
Compound Application:
-
Prepare a series of dilutions of this compound in the external solution.
-
Apply each concentration of this compound to the cell via the perfusion system, allowing for equilibration.
-
Record the sodium current at each concentration.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each this compound concentration.
-
Normalize the current to the control (pre-drug) current.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
In Vivo Efficacy Testing in a Mouse Model of Epilepsy
This protocol describes a generalized procedure for evaluating the anti-seizure efficacy of a compound in a genetic mouse model of epilepsy.
Objective: To determine the effective dose (ED50) of this compound in reducing seizure activity in the Scn8aN1768D/+ mouse model.
Materials:
-
Scn8aN1768D/+ mutant mice and wild-type littermates.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Apparatus for inducing seizures (e.g., electrical stimulator).
-
Video monitoring system to score seizure severity.
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle orally to a cohort of Scn8aN1768D/+ mice at various doses.
-
Allow sufficient time for drug absorption (e.g., 2 hours).
-
-
Seizure Induction:
-
Induce seizures using a standardized protocol, such as a 6 Hz corneal stimulation test.
-
-
Seizure Scoring:
-
Observe and score the behavioral seizures according to a predefined scale (e.g., Racine scale).
-
Record the incidence and severity of generalized tonic-clonic seizures (GTCS).
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from GTCS.
-
Plot the percentage of protection as a function of this compound dose.
-
Determine the ED50, the dose at which 50% of the animals are protected from seizures, using probit analysis or a similar statistical method.
-
Radioligand Binding Assay for Ki Determination
A specific radioligand for the this compound binding site on NaV1.6 is not publicly disclosed. Therefore, a generalized protocol for a competitive radioligand binding assay is provided. The development of a specific assay would require the identification and validation of a suitable radiolabeled ligand that binds to the VSD4 of NaV1.6.
Objective: To determine the binding affinity (Ki) of this compound for NaV1.6.
Materials:
-
Cell membranes prepared from cells expressing NaV1.6.
-
A suitable radioligand that binds to the target site.
-
This compound.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of this compound concentration.
-
Determine the IC50 from the competition curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a promising, selective inhibitor of the voltage-gated sodium channel NaV1.6. Its mechanism of action, involving the blockade of persistent and resurgent sodium currents through binding to the VSD4 domain, provides a targeted approach for the treatment of epilepsies driven by NaV1.6 hyperactivity. The quantitative data demonstrate its high potency and selectivity for NaV1.6 over other NaV isoforms. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel ion channel modulators.
References
Zandatrigine: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zandatrigine (formerly known as XEN901 and NBI-921352) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.6. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical safety profile. This compound is currently under investigation for the treatment of SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and other forms of epilepsy.[1][2] This document synthesizes available data to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Many existing anti-epileptic drugs (AEDs) that target voltage-gated sodium channels are non-selective, which can lead to dose-limiting side effects and a narrow therapeutic window.[3] this compound represents a precision-medicine approach by selectively targeting the NaV1.6 sodium channel, which is encoded by the SCN8A gene. Gain-of-function mutations in SCN8A are a cause of severe early infantile epileptic encephalopathies.[1] By specifically inhibiting NaV1.6, this compound aims to provide enhanced efficacy with an improved safety and tolerability profile compared to traditional, non-selective sodium channel blockers.
Pharmacology
Mechanism of Action
This compound is a selective inhibitor of the NaV1.6 voltage-gated sodium channel.[1] Its mechanism of action involves non-covalent binding to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel.[3] This binding stabilizes the inactivated state of the channel, thereby blocking persistent and resurgent sodium currents that are often pathologically elevated in conditions like SCN8A-DEE.[1][3] This state-dependent inhibition allows this compound to preferentially target hyperactive neurons while having a minimal effect on neurons firing at normal physiological frequencies.
dot
Pharmacodynamics
In vitro studies have demonstrated this compound's high potency and selectivity for the human NaV1.6 channel. Preclinical in vivo studies have shown its efficacy in animal models of epilepsy.
Table 1: In Vitro Potency and Selectivity of this compound
| Channel Isoform | IC50 (µM) | Selectivity vs. hNaV1.6 |
| hNaV1.6 | 0.051 | - |
| mNaV1.6 | 0.058 | - |
| hNaV1.1 | 39 | ~765-fold |
| mNaV1.1 | 709 | ~12224-fold |
| hNaV1.2 | 6.9 | ~135-fold |
| mNaV1.2 | 191 | ~3293-fold |
| hNaV1.7 | >30 | >588-fold |
| hNaV1.3 | >30 | >588-fold |
| hNaV1.4 | >30 | >588-fold |
| hNaV1.5 | >30 | >588-fold |
| Data from MedchemExpress.[3] |
In vivo, this compound has demonstrated robust anti-seizure activity in the Scn8aN1768D/+ genetic mouse model of epilepsy.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Parameter | Value |
| Scn8aN1768D/+ mouse | ED50 (oral) | 15 mg/kg |
| Scn8aN1768D/+ mouse | Brain EC50 | 0.064 µM |
| Data from MedchemExpress.[3] |
Pharmacokinetics
Pharmacokinetic studies in healthy adult volunteers have shown that this compound is rapidly absorbed with a time to maximum plasma concentration (Tmax) of approximately 1 hour. The terminal elimination half-life (T1/2) is approximately 8 to 11 hours, suggesting suitability for once or twice-daily dosing. The administration of this compound with a high-fat meal delays the rate but not the extent of absorption. A pediatric granule formulation has been shown to be bioequivalent to the adult immediate-release tablet in the fasted state.
A drug-drug interaction study with phenytoin (B1677684), a strong inducer of CYP3A4 and a moderate inducer of CYP1A2 and CYP2C19, showed no meaningful impact on the total systemic exposure of this compound. This suggests that dose adjustments may not be necessary when this compound is co-administered with phenytoin or other strong inducers of these cytochrome P450 enzymes.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Condition |
| Tmax | ~1 hour | Fasted |
| T1/2 | 8-11 hours | Single dose |
| Food Effect (high-fat meal) | Delayed Tmax, no significant change in AUC | Pediatric granules |
| DDI with Phenytoin (AUCinf GMR) | 93% (90% CI: 82%-105%) | Single 100 mg dose of this compound |
| Data from American Epilepsy Society abstracts. |
Toxicology
Preclinical safety data for this compound suggests a favorable safety profile, particularly when compared to non-selective sodium channel blockers.
Preclinical Safety Margin
In a preclinical study comparing this compound (XEN901) to other anti-epileptic drugs, this compound demonstrated a significantly enhanced safety margin. The safety margin was determined by comparing the plasma concentration required for 70% seizure reduction (EC70) in the maximal electroshock (MES) model to the lowest exposure causing central nervous system side effects, such as ataxia.
Table 4: Preclinical Safety Margins of this compound and Other AEDs
| Compound | Safety Margin (~fold) |
| This compound (XEN901) | ~170 |
| Phenytoin | 1.7 |
| Carbamazepine | 3.8 |
| Lacosamide | 5.3 |
| Data from AES abstract.[3] |
This enhanced safety margin suggests that the selective inhibition of NaV1.6 by this compound may lead to a better therapeutic index and fewer side effects compared to non-selective sodium channel AEDs.[3]
Genotoxicity, Carcinogenicity, and Reproductive Toxicology
Specific Good Laboratory Practice (GLP) toxicology studies on genotoxicity, carcinogenicity, and reproductive and developmental toxicity for this compound are not publicly available at this time. Standard preclinical toxicology programs for pharmaceuticals typically include a battery of tests to assess these endpoints.
General Genotoxicity Assays:
-
Ames test (bacterial reverse mutation assay): To detect point mutations.
-
In vitro chromosomal aberration test: To identify chromosomal damage in mammalian cells.
-
In vivo micronucleus test: To assess chromosomal damage in a whole animal model.
Carcinogenicity Studies:
-
Long-term studies in two rodent species (e.g., rat and mouse) are typically conducted to evaluate the carcinogenic potential of a new drug.
Reproductive and Developmental Toxicology Studies:
-
Fertility and early embryonic development study.
-
Embryo-fetal development study.
-
Prenatal and postnatal development study.
The results of these studies for this compound will be critical for a comprehensive understanding of its long-term safety profile.
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the information gathered, the following provides an overview of the likely methodologies employed.
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or mouse NaV1.6 channel, or other NaV channel isoforms.[3]
-
Method: Whole-cell patch-clamp recordings are used to measure the ionic currents through the expressed sodium channels.
-
Procedure: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior. Voltage protocols are applied to control the membrane potential and elicit sodium currents. This compound is applied at various concentrations to determine its inhibitory effect on the peak and persistent sodium currents. The concentration-response data is then fitted to determine the IC50 values.
dot
In Vivo Seizure Models
-
Animal Model: Male Scn8aN1768D/+ mice on a C57BL/6 background, which carry a gain-of-function mutation in the Scn8a gene and exhibit a phenotype of genetic epilepsy.[3]
-
Procedure: this compound is administered orally to the mice. Seizures are induced electrically, and the ability of this compound to prevent generalized tonic-clonic seizures (GTCs) is assessed. Dose-response relationships are established to determine the ED50. Brain and plasma concentrations of this compound are measured to determine the EC50.
-
Animal Model: Typically mice or rats.
-
Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension. The test compound is administered prior to the stimulus, and its ability to prevent the tonic hindlimb extension is the endpoint. This model is used to identify compounds effective against generalized tonic-clonic seizures.
dot
Conclusion
This compound is a promising, highly selective NaV1.6 inhibitor with a demonstrated preclinical efficacy and a favorable safety margin compared to non-selective sodium channel blockers. Its mechanism of action offers a targeted approach for the treatment of epilepsies driven by NaV1.6 hyperexcitability, such as SCN8A-DEE. While the publicly available data on its comprehensive toxicology profile is limited, the initial findings are encouraging. Further data from ongoing clinical trials and the full preclinical toxicology package will be crucial in fully defining the therapeutic potential and safety of this compound.
References
Preclinical Safety Profile of Zandatrigine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zandatrigine (formerly XEN901, NBI-921352) is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.6.[1] It is under development for the treatment of certain types of epilepsy, including SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and focal-onset seizures.[1][2] The selective targeting of NaV1.6 is hypothesized to offer an improved therapeutic window with fewer side effects compared to non-selective sodium channel blockers.[3] This technical guide provides a comprehensive overview of the publicly available preclinical safety data for this compound, focusing on its pharmacology, safety margins, and the anticipated standard safety evaluation. While detailed reports of pivotal non-clinical toxicology studies are not fully available in the public domain, this guide synthesizes the accessible data and outlines the standard methodologies for preclinical safety assessment.
Mechanism of Action and Selectivity
This compound exerts its therapeutic effect by selectively inhibiting the NaV1.6 sodium channel, which is prominently expressed in the central nervous system and plays a crucial role in neuronal excitability. Its high selectivity is a key feature of its design, aiming to minimize off-target effects associated with the inhibition of other sodium channel isoforms.
Quantitative Data: In Vitro Selectivity Profile
The following table summarizes the in vitro inhibitory activity of this compound against various human (h) and mouse (m) voltage-gated sodium channel isoforms.
| Isoform | IC50 (µM) | Selectivity Ratio (vs. hNaV1.6) |
| hNaV1.6 | 0.051 | - |
| mNaV1.6 | 0.058 | - |
| hNaV1.1 | 39 | ~765-fold |
| mNaV1.1 | 709 | ~13,902-fold |
| hNaV1.2 | 6.9 | ~135-fold |
| mNaV1.2 | 191 | ~3,745-fold |
Data sourced from MedchemExpress. The selectivity ratio is calculated by dividing the IC50 for the specified isoform by the IC50 for hNaV1.6.
This high degree of selectivity for NaV1.6 over other isoforms, particularly NaV1.1, is noteworthy, as non-selective blockade of NaV1.1 has been associated with adverse effects.
Signaling Pathway
Caption: this compound's mechanism of action in inhibiting neuronal hyperexcitability.
Preclinical Safety Assessment
A comprehensive preclinical safety and toxicology program is a regulatory requirement to support the initiation of clinical trials. While specific data for this compound is limited in public literature, the following sections outline the key studies that would have been conducted based on international guidelines (e.g., ICH).
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Experimental Protocols:
-
Central Nervous System (CNS) Safety: Typically assessed using a functional observational battery (FOB) in rodents. This includes detailed observation of behavior, motor activity, coordination, and reflexes.
-
Cardiovascular Safety: The primary assessment involves evaluating the potential for QT interval prolongation in an in vitro hERG assay. In vivo cardiovascular effects (blood pressure, heart rate, and ECG) are typically monitored in a conscious, telemetered large animal model (e.g., dog or non-human primate).
-
Respiratory Safety: Respiratory rate and tidal volume are commonly measured in conscious rodents using whole-body plethysmography.
General Toxicology
Repeat-dose toxicology studies are conducted to characterize the toxicity profile of a drug candidate following prolonged administration.
Experimental Protocols:
-
Rodent and Non-Rodent Studies: These studies are typically performed in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey), for durations ranging from 28 days to 6 months.
-
Parameters Monitored: Include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.
-
Juvenile Toxicology: To support pediatric development, juvenile animal studies are conducted to assess the effects of the drug on the developing organism. It has been reported that juvenile toxicology studies for this compound have been completed.
Genotoxicity
Genotoxicity assays are performed to identify compounds that can induce genetic mutations or chromosomal damage.
Experimental Protocols:
-
Ames Test: A bacterial reverse mutation assay to detect point mutations.
-
In Vitro Mammalian Cell Assay: Typically a micronucleus test or chromosomal aberration assay in mammalian cells.
-
In Vivo Genotoxicity Assay: An in vivo micronucleus test in rodents is commonly used to assess chromosomal damage in a whole animal system.
Reproductive and Developmental Toxicology
These studies evaluate the potential effects of a drug candidate on fertility, embryonic and fetal development, and pre- and postnatal development.
Experimental Protocols:
-
Fertility and Early Embryonic Development: Assesses effects on mating performance and fertility in male and female rats.
-
Embryo-Fetal Development: Examines the potential for teratogenicity in two species (typically rat and rabbit).
-
Pre- and Postnatal Development: Evaluates the effects on the pregnant/lactating female and the development of the offspring.
Preclinical Safety Margin
A key finding from the preclinical evaluation of this compound is its significantly wider safety margin compared to non-selective sodium channel anti-epileptic drugs (AEDs).[3]
Quantitative Data: Safety Margin in a Rodent Seizure Model
The following table compares the safety margin of this compound with other AEDs in the maximal electroshock (MES) seizure model in rodents. The safety margin was calculated by comparing the plasma concentration required for 70% efficacy (EC70) to the lowest plasma concentration that induced central nervous system (CNS) side effects (ataxia).[3]
| Compound | Efficacy (EC70) Plasma Concentration | Lowest Plasma Concentration with CNS Side Effects | Safety Margin (Fold-Difference) |
| This compound (XEN901) | - | - | ~170 |
| Phenytoin | - | - | 1.7 |
| Carbamazepine | - | - | 3.8 |
| Lacosamide | - | - | 5.3 |
Specific plasma concentration values were not provided in the cited source.
This enhanced safety margin suggests that this compound may have a lower potential for dose-limiting CNS side effects at therapeutically relevant exposures compared to less selective AEDs.
Experimental Workflow for Safety Margin Determination
Caption: Workflow for determining the preclinical safety margin of an anti-epileptic drug.
Summary and Conclusion
The available preclinical data for this compound highlight its high selectivity for the NaV1.6 sodium channel and a substantially wider safety margin compared to several non-selective AEDs in a rodent model of seizures.[3] This suggests a promising preclinical safety profile, particularly concerning on-target CNS side effects. While it is confirmed that a standard battery of preclinical safety studies, including juvenile toxicology, has been conducted to support its clinical development, detailed quantitative results from these studies are not extensively available in the public domain. The information presented in this guide provides a foundational understanding of this compound's preclinical safety, with the acknowledgment that a complete assessment would require access to the full non-clinical data package submitted to regulatory authorities. Further publication of these data will be crucial for a more comprehensive understanding of its safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Preclinical-Safety-Margins-of-the-Potent-and-NaV1-6-Selective-Inhibitor--XEN901--in-Relation-to-Non-Selective-Sodium-Channel-Blockers [aesnet.org]
Methodological & Application
Zandatrigine Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zandatrigine (formerly known as XEN901 or NBI-921352) is a potent and highly selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] Gain-of-function mutations in SCN8A are associated with severe developmental and epileptic encephalopathies (SCN8A-DEE).[3] this compound's selective inhibition of NaV1.6 offers a targeted therapeutic approach to reduce neuronal hyperexcitability in these conditions.[1][2] It demonstrates significant selectivity over other sodium channel isoforms, including those prevalent in inhibitory interneurons (NaV1.1) and cardiac myocytes (NaV1.5), suggesting a potentially favorable safety profile.[3][4][5]
These application notes provide a comprehensive overview of the in vivo use of this compound, including its mechanism of action, pharmacokinetic profile, and detailed protocols for preclinical efficacy and safety studies.
Mechanism of Action
This compound selectively binds to the voltage-gated sodium channel NaV1.6, a key channel involved in the initiation and propagation of action potentials in excitatory neurons.[1][6] It is a state-dependent inhibitor, preferentially binding to the inactivated state of the channel.[3][4] This mechanism leads to the stabilization of the inactivated state, thereby reducing persistent and resurgent sodium currents that are often exacerbated by SCN8A gain-of-function mutations.[1][3][4] By selectively targeting NaV1.6 in excitatory neurons while sparing NaV1.1 in inhibitory interneurons, this compound aims to restore the balance of excitation and inhibition in the brain.[4][7]
Figure 1: this compound's Mechanism of Action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Channel Isoform | IC50 (µM) | Selectivity Ratio (vs. hNaV1.6) | Reference |
| Human NaV1.6 | 0.051 | - | [3] |
| Human NaV1.1 | 39 | 756x | [3] |
| Human NaV1.2 | 6.9 | 134x | [3] |
| Human NaV1.7 | 14 | 276x | [3] |
| Human NaV1.3, 1.4, 1.5 | >30 | >583x | [3] |
| Mouse NaV1.6 | 0.058 | - | [3] |
| Mouse NaV1.1 | 41 | 709x | [3] |
| Mouse NaV1.2 | 11 | 191x | [3] |
| N1768D Mutant NaV1.6 | 0.059 | - | [3][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Seizure Test | ED50 (mg/kg, oral) | Reference |
| Scn8aN1768D/+ Mouse | Electrically Induced Seizures | 15 | [1][2] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Dose)
| Formulation | Tmax (hours) | T1/2 (hours) | Reference |
| Adult IR Tablet (fasted) | ~1 | 8.5 | |
| Pediatric Granules (fasted) | ~1 | 8.5 | |
| Pediatric Granules (fed) | ~3 | 6 |
Experimental Protocols
General Preparation and Formulation
Vehicle Preparation:
A standard vehicle for oral administration of this compound in mice is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween-80 in deionized water.[8]
Protocol:
-
Heat 80% of the final volume of deionized water to 70-80°C.
-
Slowly add the required amount of methylcellulose while stirring until a uniform suspension is formed.
-
Add the required amount of Tween-80 and continue to stir.
-
Add the remaining 20% of deionized water (cold) and stir until the solution is clear and homogenous.
-
Allow the solution to cool to room temperature before use.
This compound Formulation: this compound should be suspended in the prepared vehicle at the desired concentration for oral gavage. Ensure the suspension is homogenous before each administration.
In Vivo Efficacy Study: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[9][10]
Animal Model:
-
Species: Mouse (e.g., CF-1 or C57BL/6J strains)
-
Sex: Male
-
Age: 8-12 weeks
-
Housing: Group-housed with a 12-hour light/dark cycle, with ad libitum access to food and water.
Experimental Procedure:
-
Administer this compound or vehicle orally (e.g., 10 mL/kg body weight).
-
At a predetermined time post-dosing (e.g., 2 hours), perform the MES test.[1]
-
Apply a drop of anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) to the eyes of the mouse.
-
Deliver an electrical stimulus via corneal electrodes using a constant current stimulator.
-
Stimulus parameters for mice: 50 mA, 60 Hz, 0.2-second duration.[4]
-
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.
-
The experimenter scoring the seizure behavior should be blinded to the treatment groups.[4]
Figure 2: Maximal Electroshock (MES) Seizure Test Workflow.
In Vivo Efficacy Study: Scn8aN1768D/+ Genetic Mouse Model
This knock-in mouse model carries a patient-derived gain-of-function mutation in the Scn8a gene and recapitulates key features of SCN8A-DEE, including spontaneous seizures and sudden unexpected death in epilepsy (SUDEP).[11][12]
Animal Model:
-
Strain: Scn8aN1768D/+ knock-in mice
-
Age: Seizure onset typically occurs between 2 and 4 months of age.[13][14]
-
Monitoring: Continuous video-EEG monitoring is recommended to accurately assess seizure frequency and severity.
Experimental Procedure:
-
Implant EEG electrodes for chronic monitoring.
-
Allow for a recovery period after surgery.
-
Initiate baseline video-EEG recording to determine pre-treatment seizure frequency.
-
Administer this compound or vehicle chronically (e.g., once daily via oral gavage).
-
Continue video-EEG monitoring throughout the treatment period.
-
Analyze EEG recordings to quantify changes in seizure frequency, duration, and electrographic characteristics.
Dose-Range Finding (DRF) and Toxicology Studies
Dose-Range Finding (DRF) Study: The objective of a DRF study is to determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy and toxicology studies.[15]
Study Design:
-
Use a small number of animals per group.
-
Start with a low dose based on in vitro data or data from similar compounds.
-
Administer escalating single doses to different groups of animals.
-
Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, motor function).
-
The MTD is the highest dose that does not produce unacceptable adverse effects.[15]
Figure 3: Dose-Range Finding (DRF) Study Design.
Toxicology and Safety Pharmacology: Comprehensive toxicology and safety pharmacology studies are essential to evaluate the potential adverse effects of this compound. These studies should be conducted in compliance with regulatory guidelines.
Core Battery of Safety Pharmacology Studies:
-
Central Nervous System (CNS): Assess effects on behavior, motor coordination, and body temperature.
-
Cardiovascular System: Evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG).
-
Respiratory System: Measure effects on respiratory rate and function.
Repeat-Dose Toxicity Studies:
-
Duration: Typically 14 or 28 days in rodents.
-
Endpoints: Clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs.
Conclusion
This compound is a promising, selective NaV1.6 inhibitor with demonstrated in vivo efficacy in preclinical models of epilepsy. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. Adherence to rigorous experimental design and ethical considerations is paramount for generating reliable and translatable data.
References
- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cureepilepsy.org [cureepilepsy.org]
- 8. researchgate.net [researchgate.net]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Convulsive seizures and SUDEP in a mouse model of SCN8A epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Altered gene expression profile in a mouse model of SCN8A encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuronal hyperexcitability in a mouse model of SCN8A epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
Application Notes and Protocols for Cell-Based Assays to Determine Zandatrigine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zandatrigine (formerly NBI-921352 or XEN901) is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] Its primary mechanism of action involves the inhibition of sodium influx by targeting the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel. This action effectively blocks the persistent and resurgent sodium currents that are often pathologically elevated in conditions of neuronal hyperexcitability, such as certain forms of epilepsy.[1][2] this compound exhibits significant selectivity for NaV1.6 over other sodium channel isoforms, including NaV1.1 and NaV1.2.[1][2][3] These application notes provide detailed protocols for cell-based assays to characterize the activity and selectivity of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on Voltage-Gated Sodium Channel Isoforms
| Channel Isoform | Species | Cell Line | Assay Type | Parameter | Value (µM) |
| hNaV1.6 | Human | HEK293 | Electrophysiology | IC50 (Persistent Current) | 0.051[1][2] |
| mNaV1.6 | Mouse | HEK293 | Electrophysiology | IC50 (Persistent Current) | 0.058[2] |
| hNaV1.1 | Human | HEK293 | Electrophysiology | IC50 | 39[2] |
| mNaV1.1 | Mouse | HEK293 | Electrophysiology | IC50 | 41[3] |
| hNaV1.2 | Human | HEK293 | Electrophysiology | IC50 | 6.9[2] |
| mNaV1.2 | Mouse | HEK293 | Electrophysiology | IC50 | 11[3] |
| hNaV1.7 | Human | - | Electrophysiology | Selectivity Ratio vs. hNaV1.6 | 276-fold[3] |
| hNaV1.3, hNaV1.4, hNaV1.5 | Human | - | Electrophysiology | Selectivity Ratio vs. hNaV1.6 | >583-fold[3] |
Note: Data for T-type calcium channels and NMDA receptors are not currently available, reflecting this compound's high selectivity for NaV1.6.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NaV1.6 Currents
This protocol is designed to measure the effect of this compound on transient, persistent, and resurgent sodium currents in HEK293 cells stably expressing human NaV1.6.
Materials:
-
HEK293 cells stably expressing human NaV1.6
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and selection antibiotic)
-
Poly-L-lysine coated glass coverslips
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO)
-
Positive control: Tetrodotoxin (TTX)
-
Negative control: Vehicle (DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation:
-
Culture HEK293-hNaV1.6 cells under standard conditions (37°C, 5% CO2).
-
One to two days before the experiment, plate the cells onto poly-L-lysine coated glass coverslips at a low density to ensure isolated cells for patching.
-
-
Recording Setup:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) with a single, healthy-looking cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocols and Data Acquisition:
-
Transient and Persistent Currents:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms).
-
Measure the peak inward current as the transient current and the current at the end of the depolarizing pulse as the persistent current.
-
-
Resurgent Current:
-
From a holding potential of -120 mV, apply a brief (20 ms) depolarizing pulse to +30 mV to inactivate the channels.
-
Repolarize the membrane to various potentials (e.g., from -80 mV to 0 mV in 10 mV increments) to elicit the resurgent current.
-
-
-
Compound Application:
-
Establish a stable baseline recording in the external solution.
-
Perfuse the recording chamber with increasing concentrations of this compound (e.g., 1 nM to 10 µM) diluted in the external solution. Allow the effect to stabilize at each concentration before recording.
-
Perform a washout with the external solution to assess the reversibility of the inhibition.
-
Apply a saturating concentration of TTX (e.g., 300 nM) at the end of the experiment to block all NaV1.6 currents and determine the baseline.
-
Include vehicle controls (DMSO at the highest concentration used for this compound) to account for any solvent effects.
-
-
Data Analysis:
-
Measure the peak amplitude of the transient, persistent, and resurgent currents in the absence and presence of this compound.
-
Normalize the current amplitudes to the baseline recording.
-
Construct concentration-response curves and fit the data with a Hill equation to determine the IC50 values for each current type.
-
Fluorescence-Based Membrane Potential Assay
This high-throughput assay measures changes in membrane potential in response to NaV1.6 channel activation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing hNaV1.6
-
Black, clear-bottom 96- or 384-well microplates
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
NaV1.6 channel activator (e.g., Veratridine)
-
This compound stock solution (in DMSO)
-
Positive control: A known NaV1.6 blocker (e.g., Tetrodotoxin)
-
Negative control: Vehicle (DMSO)
-
Fluorescence imaging plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
Seed HEK293-hNaV1.6 cells into the microplates and incubate overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Compound Addition:
-
Prepare a compound plate with serial dilutions of this compound, positive control, and negative control.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
-
Fluorescence Measurement:
-
Set the instrument to record a baseline fluorescence for a short period.
-
Program the instrument to add the compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence to measure the inhibitory effect of the compounds.
-
After a suitable incubation period with the inhibitors, add the NaV1.6 activator (Veratridine) to all wells to induce membrane depolarization.
-
Record the change in fluorescence intensity upon channel activation.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the activator for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the concentration of this compound to generate a concentration-response curve and determine the IC50 value.
-
Calcium Imaging Assay for T-type Calcium Channel and NMDA Receptor Activity (Selectivity Screening)
These assays are designed to assess the selectivity of this compound by measuring its effect on T-type calcium channels and NMDA receptors.
Materials:
-
Cell line expressing the target channel (e.g., HEK293 expressing Cav3.2 or neurons expressing NMDA receptors)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Agonists: For T-type channels, a depolarizing stimulus (e.g., high KCl); for NMDA receptors, NMDA and glycine.
-
This compound stock solution (in DMSO)
-
Positive controls: A known T-type calcium channel blocker (e.g., Mibefradil) or an NMDA receptor antagonist (e.g., MK-801).
-
Negative control: Vehicle (DMSO)
-
Fluorescence microscope with an imaging system or a fluorescence plate reader.
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate the cells on glass-bottom dishes or in microplates.
-
Load the cells with Fura-2 AM (typically 1-5 µM in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye inside the cells.
-
-
Baseline and Compound Incubation:
-
Acquire a stable baseline fluorescence recording.
-
Add various concentrations of this compound, positive control, or negative control and incubate for an appropriate time.
-
-
Stimulation and Measurement:
-
For T-type Calcium Channels: Stimulate the cells with a high KCl solution to induce membrane depolarization and channel opening.
-
For NMDA Receptors: Stimulate the cells with a solution containing NMDA and its co-agonist glycine.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.
-
Determine the peak change in the fluorescence ratio in response to the agonist.
-
Normalize the response in the presence of this compound to the control response.
-
If any inhibition is observed, generate a concentration-response curve to determine the IC50 value. Based on the high selectivity of this compound, significant inhibition is not expected.
-
References
Application Notes and Protocols: Investigating Zandatrigine in S-C-N-8-A-DEE Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SCN8A-Developmental and Epileptic Encephalopathy (SCN8A-DEE) is a severe neurological disorder characterized by early-onset seizures, developmental delay, and intellectual disability.[1][2][3] It is caused by gain-of-function mutations in the SCN8A gene, which encodes the voltage-gated sodium channel NaV1.6.[1][3][4][5] These mutations lead to increased neuronal excitability, making NaV1.6 a prime target for therapeutic intervention.[3][6][7] Zandatrigine (also known as NBI-921352 or XEN901) is a selective, orally active inhibitor of the NaV1.6 sodium channel that can cross the blood-brain barrier.[8] It has shown promise in reducing neuronal hyperexcitability and epileptic seizures, making it a candidate for studying NaV1.6-mediated neuroexcitability diseases like SCN8A-DEE.[8]
This compound is currently under clinical development for the treatment of rare infantile epileptic encephalopathies, including SCN8A-DEE.[9][10] Preclinical studies have demonstrated its ability to significantly reduce generalized tonic-clonic seizures (GTCs) in an Scn8a mutant mouse model.[8]
This document provides detailed application notes and protocols for utilizing this compound in SCN8A-DEE mouse models, based on available preclinical data.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound in SCN8A-DEE mouse models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay | IC50 (μM) | Selectivity vs. hNaV1.6 |
| hNaV1.6 | HEK293 | Whole-cell patch-clamp | 0.051 | - |
| mNaV1.6 | HEK293 | Whole-cell patch-clamp | 0.058 | - |
| hNaV1.1 | HEK293 | Whole-cell patch-clamp | 39 | 765-fold |
| hNaV1.2 | HEK293 | Whole-cell patch-clamp | 6.9 | 135-fold |
| mNaV1.1 | - | - | 709 | - |
| mNaV1.2 | - | - | 191 | - |
Data compiled from publicly available information.[8]
Table 2: In Vivo Efficacy of this compound in an Scn8aN1768D/+ Mouse Model
| Parameter | Treatment Group | Value |
| ED50 for GTC seizure reduction | This compound (single oral dose) | 15 mg/kg |
| Brain EC50 | This compound | 0.064 μM |
GTC: Generalized tonic-clonic. Data is from studies using electrically induced seizures.[8]
Experimental Protocols
Protocol 1: In Vivo Anticonvulsant Efficacy Assessment
Objective: To determine the efficacy of this compound in reducing seizure frequency and severity in an SCN8A-DEE mouse model.
Animal Model:
-
Strain: Scn8aN1768D/+ mice on a C57BL/6 background.[8] Other models such as those with the R1872W mutation can also be used.[1]
-
Age: 35-42 days old.[8]
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Formulation and Administration:
-
Compound: this compound
-
Vehicle: To be determined based on solubility and route of administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dosage: A dose-response study is recommended, with doses up to 15 mg/kg.[8]
-
Route of Administration: Oral gavage.[8]
-
Dosing Schedule: Daily for a period of at least 3 weeks to assess chronic effects.[8]
Experimental Procedure:
-
Baseline Seizure Monitoring: Prior to drug administration, monitor mice for spontaneous seizures for a baseline period (e.g., 1-2 weeks) using video-EEG or visual observation.
-
Drug Administration: Administer this compound or vehicle orally once daily for the duration of the study.
-
Seizure Monitoring During Treatment: Continuously monitor seizure activity throughout the treatment period. Record the frequency, duration, and severity of seizures.
-
Optional - Seizure Induction: For acute efficacy studies, seizures can be induced (e.g., via electrical stimulation) at a specific time point after a single dose of this compound (e.g., 2 hours post-dose).[8]
-
Behavioral Assessments: Conduct a battery of behavioral tests to assess motor function, cognitive performance, and anxiety-like behavior (e.g., open field, rotarod, elevated plus maze).
-
Tissue Collection: At the end of the study, collect brain tissue for pharmacokinetic analysis (to determine drug concentration) and pharmacodynamic studies (e.g., Western blot to assess NaV1.6 protein levels).[8]
Data Analysis:
-
Compare seizure frequency and duration between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Analyze behavioral data to assess for any off-target effects or improvements in comorbidities.
-
Correlate brain drug concentrations with anticonvulsant efficacy.
Protocol 2: In Vitro Electrophysiological Characterization
Objective: To characterize the effects of this compound on the electrophysiological properties of neurons from SCN8A-DEE mouse models.
Cell Preparation:
-
Source: Primary cortical or hippocampal neurons cultured from neonatal Scn8aN1768D/+ mice or a suitable control strain.
-
Alternative: Acutely prepared brain slices from juvenile or adult mice.
Electrophysiology:
-
Technique: Whole-cell patch-clamp recording.
-
Target Currents:
-
Persistent Sodium Current (INaP): A key pathological feature of SCN8A gain-of-function mutations.
-
Transient Sodium Current (INaT): To assess effects on the fast-inactivating sodium current.
-
Resurgent Sodium Current (INaR): Another important contributor to neuronal hyperexcitability.
-
-
Procedure:
-
Prepare neuronal cultures or brain slices.
-
Obtain whole-cell patch-clamp recordings from individual neurons.
-
Apply this compound at various concentrations to the bath solution.
-
Record changes in the target sodium currents in response to drug application.
-
Measure neuronal firing properties (e.g., action potential threshold, firing frequency) before and after drug application.
-
Data Analysis:
-
Generate concentration-response curves to determine the IC50 of this compound for inhibiting persistent and resurgent sodium currents.
-
Compare the effects of this compound on neurons from Scn8a mutant and wild-type mice.
Visualizations
Caption: Mechanism of this compound in SCN8A-DEE.
Caption: In Vivo Efficacy Testing Workflow.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. acibademhealthpoint.com [acibademhealthpoint.com]
- 3. Long-Term Downregulation of the Sodium Channel Gene Scn8a Is Therapeutic in Mouse Models of SCN8A Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scn8a.net [scn8a.net]
- 5. epilepsy.com [epilepsy.com]
- 6. SCN8A encephalopathy: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epilepsygenetics.blog [epilepsygenetics.blog]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: Electrophysiological Characterization of Zandatrigine using Patch-Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zandatrigine (formerly NBI-921352 or XEN901) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel subtype NaV1.6, which is encoded by the SCN8A gene.[1][2][3][4] Gain-of-function mutations in SCN8A have been implicated in severe neurological disorders, including developmental and epileptic encephalopathies (SCN8A-DEE).[1][2][4] this compound's selective inhibition of NaV1.6 presents a promising therapeutic strategy for these conditions.[4][5] These application notes provide a detailed electrophysiological protocol for characterizing the inhibitory effects of this compound on NaV1.6 channels using the whole-cell patch-clamp technique.
Mechanism of Action
This compound exhibits state-dependent inhibition of NaV1.6 channels, showing a strong preference for the inactivated state over the resting state.[4][6] This mechanism of action suggests that this compound will be more effective at blocking sodium channels in rapidly firing, hyperexcitable neurons, a hallmark of epileptic seizures, while having minimal effects on neurons firing at normal physiological frequencies.[4] The molecule is believed to bind to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel, a site that differs significantly from other NaV channel isoforms, contributing to its remarkable selectivity.[1][3][6]
Quantitative Data Presentation
The following tables summarize the inhibitory potency of this compound on various voltage-gated sodium channel isoforms.
Table 1: Inhibitory Potency (IC50) of this compound on Human NaV Channels
| Channel Isoform | IC50 (µM) | Selectivity Ratio (vs. hNaV1.6) |
| hNaV1.6 | 0.051[1][4] | 1 |
| hNaV1.1 | 39[1] | 765x[4] |
| hNaV1.2 | 6.9[1] | 135x[4] |
| hNaV1.3 | >30 | >588x[4] |
| hNaV1.4 | >30 | >588x[4] |
| hNaV1.5 | >30 | >588x[4] |
| hNaV1.7 | 14 | 275x[4] |
Table 2: Inhibitory Potency (IC50) of this compound on Mouse NaV Channels
| Channel Isoform | IC50 (µM) |
| mNaV1.6 | 0.058[1] |
| mNaV1.1 | 709[1] |
| mNaV1.2 | 191[1] |
Experimental Protocols
This section details the whole-cell patch-clamp protocol for assessing the inhibitory effects of this compound on NaV1.6 channels expressed in a heterologous expression system (e.g., HEK293 cells).
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for transiently or stably expressing the human NaV1.6 channel alpha subunit (SCN8A) along with the auxiliary β1 and β2 subunits.
-
Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transiently transfect the cells with plasmids encoding the human NaV1.6, β1, and β2 subunits using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells for recording. Recordings are typically performed 24-48 hours post-transfection.[7]
Solutions
External (Extracellular) Solution (in mM):
-
NaCl: 140
-
KCl: 4
-
CaCl2: 2
-
MgCl2: 1
-
HEPES: 10
-
Glucose: 5
-
Adjust pH to 7.4 with NaOH.
-
Osmolality: ~310 mOsm.
Internal (Pipette) Solution (in mM):
-
CsF: 120
-
CsCl: 20
-
NaCl: 10
-
EGTA: 10
-
HEPES: 10
-
Adjust pH to 7.2 with CsOH.
-
Osmolality: ~300 mOsm.
Note: Cesium is used in the internal solution to block endogenous potassium channels.
This compound Preparation
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
Whole-Cell Patch-Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Obtain a giga-ohm seal (>1 GΩ) on a transfected cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Series Resistance Compensation: Compensate for the series resistance by at least 80% to minimize voltage errors.
-
Data Acquisition: Record sodium currents using a patch-clamp amplifier and appropriate data acquisition software. Digitize the data at >10 kHz and filter at 2-5 kHz.
Voltage-Clamp Protocols
1. Protocol for Tonic Block (Resting State Inhibition):
-
Holding Potential: -120 mV to ensure most channels are in the resting state.
-
Test Pulse: Depolarize to 0 mV for 20 ms (B15284909) to elicit the peak sodium current.
-
Procedure: Apply this compound at various concentrations and measure the reduction in the peak current amplitude compared to the control (vehicle) condition.
2. Protocol for State-Dependent Block (Inactivated State Inhibition):
-
Holding Potential: Use a depolarized holding potential, such as -60 mV or -45 mV, to promote channel inactivation.[4]
-
Test Pulse: Depolarize to 0 mV for 20 ms.
-
Procedure: Compare the IC50 values obtained from the depolarized holding potential with those from the hyperpolarized holding potential to quantify the state-dependent block. A lower IC50 at the depolarized potential indicates preferential binding to the inactivated state.
3. Protocol for Use-Dependent/Frequency-Dependent Block:
-
Holding Potential: -100 mV.
-
Pulse Train: Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at different frequencies (e.g., 1 Hz, 10 Hz, 20 Hz).
-
Procedure: Measure the progressive decrease in the peak sodium current during the pulse train in the presence of this compound. A greater block at higher frequencies demonstrates use-dependent inhibition.
Data Analysis
-
IC50 Determination: Plot the normalized peak current as a function of the this compound concentration and fit the data with a Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
Voltage-Dependence of Activation and Inactivation: Analyze the effect of this compound on the voltage-dependence of channel activation and steady-state inactivation by fitting the data with Boltzmann functions.
-
Kinetics: Analyze the onset and offset kinetics of the block by fitting the current decay during drug application and washout with exponential functions.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on NaV1.6 channels.
Experimental Workflow
Caption: Workflow for electrophysiological characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical and electrophysiological features of SCN8A variants causing episodic or chronic ataxia - PMC [pmc.ncbi.nlm.nih.gov]
Zandatrigine: Application Notes and Protocols for the Study of Focal Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zandatrigine (formerly NBI-921352 or XEN901) is a potent and highly selective, orally bioavailable inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1] Emerging research has highlighted the critical role of NaV1.6 in the pathologically increased neuronal hyperexcitability that underlies epileptic seizures. This compound's mechanism of action involves the state-dependent inhibition of NaV1.6, showing a preferential blockade of inactivated channels.[1] This selectivity for NaV1.6 over other sodium channel isoforms, such as NaV1.1, NaV1.2, and NaV1.7, suggests a targeted therapeutic approach with a potentially wider therapeutic window and improved tolerability compared to less selective sodium channel blockers.[1]
These application notes provide a comprehensive overview of the use of this compound in preclinical focal epilepsy models, including detailed experimental protocols and a summary of key quantitative data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound in the context of focal epilepsy.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | NaV Isoform | Value (µM) | Reference |
| IC₅₀ | Human | NaV1.6 | 0.051 | [1] |
| Human | NaV1.1 | >30 | [1] | |
| Human | NaV1.2 | 6.8 | [1] | |
| Human | NaV1.7 | 14.1 | [1] | |
| Human | NaV1.3 | >30 | [1] | |
| Human | NaV1.4 | >30 | [1] | |
| Human | NaV1.5 | >30 | [1] | |
| IC₅₀ (Persistent Current) | Mouse (N1768D mutant) | NaV1.6 | 0.059 | [1] |
Table 2: In Vivo Efficacy of this compound in Preclinical Seizure Models
| Model | Species | Seizure Type | Administration Route | Effective Dose (ED₅₀) | Brain EC₅₀ (µM) | Reference |
| Scn8aN1768D/+ Mouse | Mouse | Electrically-induced | Oral | 15 mg/kg | 0.064 | [2] |
| Maximal Electroshock (MES) | Mouse | Generalized Tonic-Clonic | Oral | Not specified | Not specified | [3] |
| 6-Hz Psychomotor Seizure | Mouse | Focal | Oral | Not specified | Not specified | [3] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound selectively blocks the NaV1.6 sodium channel, which is predominantly expressed in excitatory neurons. In pathological conditions, such as epilepsy, NaV1.6 channels can exhibit increased persistent and resurgent currents, leading to neuronal hyperexcitability and seizure generation. By preferentially binding to the inactivated state of the NaV1.6 channel, this compound stabilizes this non-conducting state, thereby reducing the aberrant sodium influx and suppressing neuronal firing. Its high selectivity for NaV1.6 over NaV1.1, the primary sodium channel in inhibitory interneurons, is hypothesized to maintain inhibitory tone and contribute to its anticonvulsant effect with an improved safety margin.
General Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound in focal epilepsy models typically follows a standardized workflow, from model induction to data analysis.
Experimental Protocols
Protocol 1: Amygdala Kindling Model in Rats
The amygdala kindling model is a widely used and well-validated model of focal epilepsy that mimics the progressive development of seizures from a focal point.
Objective: To evaluate the effect of this compound on the development and expression of focal and secondarily generalized seizures in the amygdala kindling model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetics (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Electrode Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a bipolar electrode into the right basolateral amygdala using appropriate stereotaxic coordinates (e.g., AP: -2.8 mm, ML: -4.8 mm, DV: -8.5 mm from bregma).
-
Implant recording electrodes over the cortex.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week.
-
-
Determination of Afterdischarge Threshold (ADT):
-
Place the rat in the recording chamber and connect the electrodes to the stimulator and EEG system.
-
Deliver a series of monophasic square wave pulses (1 ms (B15284909) duration, 60 Hz) for 1 second, starting at a low current (e.g., 20 µA) and increasing in increments (e.g., 10 µA) every 2 minutes until an afterdischarge (AD) of at least 3 seconds is observed on the EEG. The ADT is the lowest current intensity that elicits an AD.
-
-
Kindling Acquisition Phase:
-
Stimulate each rat once daily at its ADT.
-
Observe and score the behavioral seizures according to Racine's scale (see Table 3).
-
Continue daily stimulations until the rat consistently exhibits Stage 5 seizures (fully kindled).
-
-
Drug Testing in Fully Kindled Rats:
-
Once fully kindled, administer this compound (e.g., 15 mg/kg, p.o.) or vehicle at a specified time before the daily stimulation (e.g., 60 minutes).
-
Stimulate the rat at its ADT.
-
Record the seizure duration, Racine score, and afterdischarge duration.
-
A crossover design can be used where each animal receives both vehicle and this compound on different days, with a washout period in between.
-
Table 3: Racine's Scale for Seizure Severity
| Stage | Behavioral Manifestations |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
Data Analysis:
-
Compare the mean seizure duration, Racine score, and afterdischarge duration between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Kainic Acid-Induced Focal Epilepsy Model in Mice
The intrahippocampal injection of kainic acid (KA) induces status epilepticus, followed by a latent period and the development of spontaneous recurrent focal seizures, modeling key features of human temporal lobe epilepsy.
Objective: To assess the effect of this compound on spontaneous recurrent seizures in the kainic acid model.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Cannula for intrahippocampal injection
-
Kainic acid solution (e.g., 20 mM in sterile saline)[4]
-
This compound
-
Vehicle
-
Video-EEG monitoring system
-
Anesthetics
Procedure:
-
Cannula Implantation:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the dorsal hippocampus (e.g., AP: -2.0 mm, ML: -1.5 mm, DV: -1.5 mm from bregma).
-
Implant EEG recording electrodes.
-
Secure the assembly with dental cement and allow for a one-week recovery period.
-
-
Kainic Acid Injection:
-
Briefly anesthetize the mouse and inject a low dose of kainic acid (e.g., 50 nL of 20 mM solution) into the hippocampus through the guide cannula.[4]
-
Monitor the animal for the development of status epilepticus.
-
After the acute phase, house the mice individually for long-term video-EEG monitoring.
-
-
Monitoring for Spontaneous Seizures:
-
After a latent period of approximately one to two weeks, spontaneous recurrent seizures will begin to occur.
-
Record continuous video-EEG to establish a baseline seizure frequency and duration for each mouse over a period of at least two weeks.
-
-
Drug Administration and Evaluation:
-
Following the baseline recording period, administer this compound (e.g., 15 mg/kg, p.o.) or vehicle daily for a specified treatment period (e.g., one to two weeks).
-
Continue continuous video-EEG monitoring throughout the treatment period.
-
Data Analysis:
-
Quantify the frequency and duration of spontaneous seizures during the baseline and treatment periods for both the this compound and vehicle groups.
-
Calculate the percentage change in seizure frequency and duration from baseline for each animal.
-
Compare the effects of this compound and vehicle using appropriate statistical methods.
Protocol 3: Pentylenetetrazole (PTZ) Kindling Model in Mice
Chemical kindling with subconvulsive doses of pentylenetetrazole (PTZ) provides another model of epileptogenesis, leading to a progressive increase in seizure susceptibility.[5][6][7]
Objective: To determine the effect of this compound on the development of PTZ-induced kindling.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 35 mg/mL in saline)
-
This compound
-
Vehicle
-
Injection syringes
Procedure:
-
Kindling Induction and Drug Treatment:
-
Divide the mice into groups: vehicle + PTZ, and this compound + PTZ.
-
Administer this compound (e.g., 15 mg/kg, p.o.) or vehicle at a specified time before each PTZ injection (e.g., 60 minutes).
-
Inject a subconvulsive dose of PTZ (e.g., 35 mg/kg, i.p.) every other day.[8]
-
Immediately after each PTZ injection, observe the mice for 30 minutes and score the seizure severity using a standardized scale (see Table 4).
-
-
Assessment of Kindling Development:
-
Continue the injections until the vehicle-treated animals consistently exhibit generalized tonic-clonic seizures (Stage 5).
-
The number of injections required to reach the first Stage 4 or 5 seizure is a measure of the rate of kindling development.
-
Table 4: Seizure Scoring for PTZ-Induced Seizures
| Score | Behavioral Manifestations |
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks of the body |
| 3 | Clonic forelimb convulsions |
| 4 | Generalized clonic seizures with rearing |
| 5 | Generalized tonic-clonic seizures with loss of righting reflex |
Data Analysis:
-
Compare the mean seizure scores for each injection day between the this compound and vehicle groups.
-
Analyze the latency to the onset of different seizure stages.
-
Compare the number of animals in each group that reach a fully kindled state.
Conclusion
This compound represents a promising, novel therapeutic agent for focal epilepsy due to its high selectivity for the NaV1.6 sodium channel. The preclinical models and protocols described in these application notes provide a framework for the continued investigation of this compound's anticonvulsant properties and its potential for clinical translation. The use of standardized and well-characterized models is crucial for obtaining reproducible and meaningful data to further elucidate the role of NaV1.6 in epilepsy and to advance the development of targeted therapies like this compound.
References
- 1. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 6. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. archepilepsy.org [archepilepsy.org]
Application Notes and Protocols for Zandatrigine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Zandatrigine, a selective voltage-gated sodium channel NaV1.6/SCN8A inhibitor, in a cell culture setting. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
This compound is a potent, orally active compound that can penetrate the blood-brain barrier and is utilized in studies of neuronal hyperexcitability and epileptic seizures.[1] It functions by inhibiting sodium influx through non-covalent binding to the VSD4 structure of NaV1.6, which blocks persistent and resuscitative currents under pathological conditions.[1]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 460.59 g/mol | [1] |
| Solubility in DMSO | 125 mg/mL (271.39 mM) | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), newly opened | [1] |
| hNaV1.6 IC50 | 0.051 µM (in HEK293 cells) | [1] |
| mNaV1.6 IC50 | 0.058 µM (in HEK293 cells) | [1] |
| hNaV1.1 IC50 | 39 µM | [1] |
| hNaV1.2 IC50 | 6.9 µM | [1] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for dissolving powdered this compound to create a high-concentration stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated precision balance
-
Ultrasonic water bath
-
Sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture on the compound.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder and transfer it to a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 2.1711 mL of DMSO per 1 mg of this compound.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Ultrasonication: To ensure complete dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.[1] The solution should become clear.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol for Diluting this compound in Cell Culture Medium
This protocol describes the preparation of working concentrations of this compound in cell culture medium from the concentrated stock solution.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile, polypropylene tubes
-
Sterile, filtered pipette tips
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the desired volume of the intermediate or stock solution to the cell culture medium to achieve the final working concentration. For instance, to obtain a 1 µM final concentration from a 100 µM intermediate solution, add 10 µL of the intermediate solution to every 1 mL of cell culture medium.
-
Mixing: Gently mix the final solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can be detrimental to some media components.
-
Application to Cells: Immediately apply the freshly prepared this compound-containing medium to your cell cultures.
-
Solvent Control: It is critical to include a vehicle control in your experiments. This should consist of cells treated with the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells.
Important Considerations:
-
Solubility in Aqueous Media: this compound has limited solubility in aqueous solutions. It is crucial to first dissolve it in DMSO before diluting in cell culture medium.
-
Stability in Media: The stability of this compound in cell culture medium over time has not been extensively reported. For long-term experiments, it may be necessary to change the medium with freshly diluted compound periodically. It is recommended to perform a stability test for your specific experimental conditions if the incubation period is prolonged.
-
Plastic Binding: Some compounds can adhere to plastic surfaces. While not specifically reported for this compound, using low-protein-binding plastics can be a precautionary measure.
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for dissolving and storing this compound.
Simplified Signaling Pathway of this compound Actiondot
References
Zandatrigine (NBI-921352) for Epilepsy: Application Notes and Clinical Trial Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zandatrigine (formerly known as VX-337 or GSK1014802, and also referred to as NBI-921352 or XEN901) is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.6. This channel is predominantly expressed in the central nervous system and plays a crucial role in the initiation and propagation of action potentials in excitatory neurons. Gain-of-function mutations in the SCN8A gene, which encodes for NaV1.6, are associated with severe, early-infantile epileptic encephalopathies (SCN8A-DEE). This document provides a comprehensive overview of the clinical trial design for this compound in the treatment of epilepsy, with a focus on adult focal onset seizures and SCN8A-DEE. It includes a summary of preclinical and Phase I data, detailed protocols for Phase II studies, and a discussion of the underlying mechanism of action.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous anti-seizure medications (ASMs) are available, a significant portion of patients continue to experience seizures. The development of targeted therapies based on the underlying genetic and molecular mechanisms of epilepsy is a key area of research. The voltage-gated sodium channel NaV1.6 has emerged as a promising target, particularly for certain genetic epilepsies. This compound is a first-in-class selective NaV1.6 inhibitor developed for the treatment of epilepsy.
Mechanism of Action
This compound selectively inhibits the NaV1.6 sodium channel, which is highly expressed in the axon initial segment of excitatory neurons and is critical for the initiation of action potentials.[1][2] In pathological conditions such as epilepsy, NaV1.6 channels can be hyperactive, leading to neuronal hyperexcitability and seizure generation.[1][3] By selectively blocking NaV1.6, this compound is hypothesized to reduce this hyperexcitability and thereby decrease seizure frequency, with potentially fewer side effects than non-selective sodium channel blockers.
Proposed Signaling Pathway for this compound in Epilepsy
References
- 1. Evidence for a role of Nav1.6 in facilitating increases in neuronal hyperexcitability during epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evidence for a role of Nav1.6 in facilitating increases in neuronal hyperexcitability during epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zandatrigine In Vitro Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of Zandatrigine (also known as NBI-921352 and XEN901). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide clarity for experiments involving this selective NaV1.6 sodium channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro off-target effects of this compound?
A1: Based on available preclinical data, this compound is a highly selective inhibitor of the voltage-gated sodium channel NaV1.6. Its primary "off-target" profile within the sodium channel family shows significantly lower potency against other isoforms. This selectivity is a key feature of its design, intended to minimize off-target effects associated with less selective sodium channel blockers.[1] Data on off-target effects on a broader range of protein classes, such as kinases or G-protein coupled receptors (GPCRs), is not extensively available in public literature.
Q2: Why is the selectivity of this compound for NaV1.6 over other sodium channel isoforms important?
A2: The high selectivity of this compound for NaV1.6 is crucial for its therapeutic rationale and safety profile. By sparing other sodium channel isoforms, it aims to avoid unwanted effects. For instance, avoiding inhibition of NaV1.1, which is predominantly expressed in inhibitory interneurons, is thought to be beneficial.[1][2] Furthermore, minimal activity against NaV1.5, a cardiac sodium channel, is expected to reduce the risk of cardiac-related side effects that have been associated with less selective sodium channel inhibitors.[1][3]
Q3: I am observing unexpected effects in my cell-based assay. Could these be due to off-target activities of this compound?
A3: While this compound is highly selective, it is still possible that at high concentrations, it may interact with other targets. If you observe unexpected cellular phenotypes, consider the following:
-
Concentration: Are you using a concentration of this compound that is significantly higher than its IC50 for NaV1.6? High concentrations increase the likelihood of off-target pharmacology.
-
Cell Line: Does your cell line endogenously express other sodium channel isoforms or other potential targets? Characterize the expression profile of your experimental system.
-
Compound Purity: Verify the purity of your this compound sample to rule out effects from contaminants.
Q4: Where can I find data on the potency of this compound against different sodium channel isoforms?
A4: The inhibitory concentrations (IC50) of this compound against a panel of human and murine voltage-gated sodium channels have been determined using in vitro electrophysiology assays. Please refer to the data tables below for a summary of these findings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in IC50 values between experiments. | 1. Inconsistent cell passage number or health. 2. Fluctuation in assay temperature. 3. Instability of the patch clamp recording. | 1. Use cells within a consistent passage number range and ensure high viability. 2. Maintain a stable temperature throughout the experiment as ion channel kinetics are temperature-sensitive. 3. Monitor seal resistance and whole-cell parameters to ensure high-quality recordings. |
| Apparent lack of this compound activity in an in vitro model. | 1. Low or absent expression of the NaV1.6 channel in the chosen cell line. 2. The channel is predominantly in a state that this compound has a low affinity for (e.g., resting state). | 1. Confirm the expression of NaV1.6 in your cell model using techniques like qPCR or Western blot. 2. This compound is a state-dependent inhibitor, preferentially targeting inactivated channels. Ensure your voltage protocol is designed to induce the inactivated state of the channel.[1][3] |
| Observed cytotoxicity at higher concentrations. | Potential for off-target effects or non-specific cellular toxicity at concentrations significantly exceeding the therapeutic range. | Conduct a standard cytotoxicity assay (e.g., MTT or LDH) to determine the toxicity threshold of this compound in your specific cell line. Correlate this with the concentrations used in your functional assays. |
Data Presentation
Table 1: In Vitro Potency of this compound against Human Voltage-Gated Sodium Channel Isoforms
| Target Isoform | IC50 (µM) | Selectivity Ratio (IC50 hNaVX / IC50 hNaV1.6) |
| hNaV1.1 | 39 | 756 |
| hNaV1.2 | 6.9 | 134 |
| hNaV1.3 | >30 | >583 |
| hNaV1.4 | >30 | >583 |
| hNaV1.5 | >30 | >583 |
| hNaV1.6 | 0.051 | 1 |
| hNaV1.7 | >14 | 276 |
| Data sourced from automated patch-clamp electrophysiology on HEK-293 cells.[1][3] |
Table 2: In Vitro Potency of this compound against Murine Voltage-Gated Sodium Channel Isoforms
| Target Isoform | IC50 (µM) |
| mNaV1.1 | 709 |
| mNaV1.2 | 191 |
| mNaV1.6 | 0.058 |
| Data sourced from automated patch-clamp electrophysiology on HEK-293 cells.[2] |
Experimental Protocols
Key Experiment: Determination of IC50 using Automated Patch-Clamp Electrophysiology
This protocol provides a general methodology for assessing the inhibitory activity of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK-293 cells).
1. Cell Culture and Preparation:
-
Culture HEK-293 cells stably expressing the human or murine sodium channel isoform of interest in appropriate media and conditions.
-
On the day of the experiment, detach cells using a gentle dissociation solution.
-
Resuspend the cells in an extracellular solution and allow them to recover before use.
2. Automated Patch-Clamp Procedure:
-
Utilize an automated patch-clamp platform (e.g., SyncroPatch 384PE or similar).
-
Prime the system with appropriate intracellular and extracellular solutions.
-
Load the cell suspension onto the system. The system will automatically catch cells and form giga-ohm seals.
-
Establish a whole-cell recording configuration.
3. Voltage Protocol and Data Acquisition:
-
Apply a voltage protocol designed to elicit sodium currents and to assess state-dependent inhibition. This typically involves holding the cell at a hyperpolarized potential, followed by a depolarizing pulse to open the channels, and then a test pulse to measure the current after the channels have entered an inactivated state.
-
Record baseline sodium currents in the absence of the compound.
-
Prepare serial dilutions of this compound in the extracellular solution.
-
Apply increasing concentrations of this compound to the cells and record the corresponding inhibition of the sodium current.
4. Data Analysis:
-
Measure the peak sodium current at each concentration of this compound.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.
Visualizations
Caption: Workflow for determining this compound IC50 using automated patch-clamp.
Caption: this compound's selectivity for NaV1.6 over other key NaV isoforms.
References
- 1. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
Technical Support Center: Optimizing Zandatrigine for Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Zandatrigine for electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as NBI-921352 or XEN901) is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6.[1] Its mechanism of action involves non-covalently binding to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel. This binding blocks persistent and resurgent sodium currents, which are often pathologically elevated in conditions of neuronal hyperexcitability.[1] By selectively targeting NaV1.6, this compound can reduce neuronal hyperexcitability, which is a key factor in epileptic seizures.[1][2]
Q2: For which sodium channel subtypes is this compound most selective?
This compound exhibits high selectivity for NaV1.6 over other sodium channel isoforms. It is reported to be 134-756 times more selective for NaV1.6 than for NaV1.1 and NaV1.2.[1] This selectivity is crucial as it minimizes effects on other sodium channels that are important for normal physiological function, such as NaV1.1, which is predominantly expressed in inhibitory interneurons.[1]
Q3: What are the recommended starting concentrations for this compound in electrophysiology experiments?
The optimal concentration of this compound will depend on the specific experimental preparation (e.g., cell lines, primary neurons, brain slices) and the research question. Based on published IC50 values, a good starting point for in vitro experiments is in the low nanomolar to low micromolar range. For patch-clamp experiments on cells expressing NaV1.6, concentrations around the IC50 value (approximately 50-60 nM) are recommended.[1] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific system.
Q4: How should I prepare and store this compound solutions?
For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, allow the solution to thaw completely and bring it to room temperature. Ensure the solution is well-mixed before diluting to the final working concentration in your experimental buffer.
Data Presentation
This compound Potency (IC50) on NaV Channel Subtypes
| Channel Subtype | Species | IC50 (µM) |
| hNaV1.6 | Human | 0.051[1] |
| mNaV1.6 | Mouse | 0.058[1] |
| hNaV1.1 | Human | 39[1] |
| mNaV1.1 | Mouse | 709[1] |
| hNaV1.2 | Human | 6.9[1] |
| mNaV1.2 | Mouse | 191[1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of NaV1.6 Currents in HEK293 Cells
This protocol outlines a method to assess the effect of this compound on NaV1.6 channels heterologously expressed in HEK293 cells.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Procedure:
-
Cell Culture: Culture HEK293 cells stably expressing human NaV1.6 on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber and perfuse with the external solution.
-
Establish a giga-ohm seal between the patch pipette and a selected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit sodium currents using a voltage step protocol (e.g., depolarizing steps from -80 mV to +60 mV in 10 mV increments).
-
-
This compound Application:
-
After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate and exert its effect (typically a few minutes).
-
Record sodium currents again using the same voltage protocol.
-
-
Data Analysis: Measure the peak inward current at each voltage step before and after this compound application. Calculate the percentage of inhibition to determine the effect of the compound.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the NaV1.6 channel.
Experimental Workflow for this compound Electrophysiology
References
Technical Support Center: Zandatrigine In Vivo Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing in vivo experiments with Zandatrigine (also known as NBI-921352 or XEN901).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6, which is encoded by the SCN8A gene.[1] It is designed to be a precision medicine for conditions driven by the hyperexcitability of neurons due to gain-of-function mutations in NaV1.6, such as SCN8A-related developmental and epileptic encephalopathy (SCN8A-DEE).[2] this compound works by non-covalently binding to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel, which blocks the persistent and resurgent sodium currents that are often pathological.[1][3] This action reduces neuronal hyperexcitability and, consequently, seizures.[1]
Q2: How selective is this compound for NaV1.6 over other sodium channel isoforms?
A2: this compound exhibits high selectivity for NaV1.6. It is reported to be 134 to 756-fold more selective for NaV1.6 compared to other isoforms like NaV1.1 and NaV1.2.[1][3] This high selectivity is believed to contribute to a potentially improved safety profile compared to less selective sodium channel blockers, as it has minimal effect on NaV1.1 which is important for the function of inhibitory interneurons.[1][4]
Q3: What are the common in vivo models used to test the efficacy of this compound?
A3: A key in vivo model for this compound is the Scn8aN1768D/+ mouse model, which has a gain-of-function mutation in the Scn8a gene and exhibits a genetic epilepsy phenotype.[1] this compound has been shown to be effective in reducing electrically induced seizures in this model.[1] It has also been evaluated in wild-type mouse and rat seizure models, such as the maximal electroshock (MES) assay.[2]
Q4: What is a typical effective dose of this compound in mouse models?
A4: In the Scn8aN1768D/+ mouse model, a dose of 15 mg/kg administered via oral gavage has been shown to significantly reduce generalized tonic-clonic seizures induced by electrical stimulation.[1] The ED50 (the dose that is effective in 50% of the population) in this model was also determined to be 15 mg/kg, with a resulting brain EC50 (the concentration at which 50% of the maximum effect is observed) of 0.064 μM.[1]
Troubleshooting Guides
Formulation and Administration
Q5: I am having trouble dissolving this compound for oral administration. What vehicle should I use?
A5: this compound is a poorly water-soluble compound. While the specific vehicle used in all preclinical studies is not consistently reported in the literature, for poorly soluble compounds administered orally to rodents, common vehicles include:
-
Aqueous suspensions with suspending agents: 0.5% methylcellulose (B11928114) (MC) or carboxymethyl cellulose (B213188) (CMC) in water are frequently used.
-
Oil-based vehicles: Corn oil or sesame oil can be used for highly hydrophobic compounds.[4][5]
-
Co-solvent systems: A mixture of water with a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) 400, propylene (B89431) glycol, or DMSO can be used to improve solubility. However, it is crucial to use the lowest effective concentration of the co-solvent to avoid vehicle-induced toxicity.[6][7]
Recommendation: It is advisable to perform a small pilot study to determine the optimal vehicle for your specific experimental conditions, ensuring the formulation is homogenous and stable for the duration of the experiment.
Q6: My animals are showing signs of distress after oral gavage. What could be the cause and how can I mitigate it?
A6: Distress after oral gavage can be due to several factors:
-
Improper technique: Incorrect insertion of the gavage needle can cause injury to the esophagus or trachea. Ensure that personnel are properly trained in the technique.
-
Vehicle intolerance: Some vehicles, especially at high concentrations, can cause gastrointestinal irritation. If you suspect vehicle intolerance, consider reducing the concentration or trying an alternative vehicle.
-
Formulation properties: Highly viscous solutions can be difficult to administer and may cause discomfort. Ensure your formulation is of an appropriate viscosity.
-
Dosing volume: The volume administered should not exceed recommended limits, typically 10 mL/kg for mice.
Troubleshooting Steps:
-
Review your oral gavage technique and ensure it aligns with established best practices.
-
If possible, run a vehicle-only control group to assess for any adverse effects of the vehicle itself.
-
Consider reducing the concentration of your this compound formulation and adjusting the dosing volume accordingly.
Efficacy and Pharmacokinetics
Q7: I am not observing the expected anti-seizure efficacy with this compound. What are some potential reasons?
A7: Lack of efficacy can stem from several factors:
-
Inadequate Drug Exposure: This could be due to issues with the formulation leading to poor absorption, or the dose being too low for the specific animal model or seizure induction method.
-
Timing of Administration: The timing of this compound administration relative to the seizure induction or measurement is critical. Peak plasma concentrations should ideally coincide with the period of seizure susceptibility.
-
Animal Model Variability: The response to this compound may vary between different animal models of epilepsy. The reported efficacy is in the Scn8aN1768D/+ mouse model and MES models.[1][2]
-
Pharmacokinetic Variability: There can be significant inter-animal variability in drug metabolism and distribution.
Troubleshooting Steps:
-
Verify Formulation: Ensure your this compound formulation is homogenous and the compound is fully dissolved or suspended.
-
Conduct a Pilot Pharmacokinetic (PK) Study: If feasible, perform a pilot PK study in your specific rodent strain to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and brain-to-plasma ratio. This will help you optimize the dosing regimen.
-
Dose-Response Study: Perform a dose-response study to determine the optimal effective dose in your model.
-
Confirm Target Engagement: If possible, measure this compound levels in the brain tissue at the time of the efficacy assessment to confirm adequate brain penetration.
Q8: What are the known pharmacokinetic parameters for this compound?
Safety and Side Effects
Q9: What are the potential side effects of this compound in vivo?
A9: Preclinical studies suggest that this compound has an enhanced safety margin compared to non-selective sodium channel blockers like phenytoin (B1677684) and carbamazepine.[4] However, as a CNS-active compound, potential side effects at higher doses could include:
-
Neurological effects: Ataxia (impaired coordination), sedation, or changes in motor activity. These are common side effects for sodium channel blockers.
-
Behavioral changes: Alterations in normal behaviors should be monitored.
Troubleshooting Steps:
-
Careful Observation: Closely monitor animals for any signs of adverse effects, particularly within the first few hours after dosing when plasma concentrations are expected to be highest.
-
Dose Titration: If side effects are observed, consider reducing the dose to determine a well-tolerated and effective dose range.
-
Include a Functional Observation Battery: For more detailed safety assessment, a functional observation battery can be used to systematically evaluate any neurological or behavioral changes.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Channel Isoform | Species | IC50 (μM) | Selectivity Ratio (vs. hNaV1.6) |
| NaV1.6 | Human | 0.051 | 1 |
| NaV1.6 | Mouse | 0.058 | - |
| NaV1.1 | Human | 39 | 756 |
| NaV1.2 | Human | 6.9 | 134 |
| NaV1.7 | Human | - | 276 |
| NaV1.3 | Human | - | >583 |
| NaV1.4 | Human | - | >583 |
| NaV1.5 | Human | - | >583 |
| NaV1.1 | Mouse | 41 | - |
| NaV1.2 | Mouse | 11 | - |
| Data compiled from multiple sources.[1][2][9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Seizure Induction | Route of Administration | Effective Dose (ED50) | Brain EC50 | Reference |
| Scn8aN1768D/+ Mouse | Electrical Stimulation | Oral Gavage | 15 mg/kg | 0.064 μM | [1] |
| Wild-type Mouse | Maximal Electroshock (MES) | Oral Gavage | - | - | [2] |
| Wild-type Rat | Maximal Electroshock (MES) | Oral Gavage | - | - | [2] |
Table 3: Human Pharmacokinetic Parameters of this compound (50 mg oral dose)
| Formulation | State | Tmax (median, hours) | T1/2 (mean, hours) |
| Adult IR Tablet | Fasted | ~1 | 8.5 |
| Pediatric Granules | Fasted | ~1 | 8.5 |
| Pediatric Granules | Fed | ~3 | 6 |
| Data from a study in healthy adults.[8] |
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Mice
-
Formulation Preparation:
-
Based on the required dose (e.g., 15 mg/kg) and a standard dosing volume of 10 mL/kg, calculate the required concentration of this compound in the vehicle.
-
Prepare the chosen vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Weigh the appropriate amount of this compound and gradually add it to the vehicle while vortexing or stirring to ensure a homogenous suspension. Prepare the formulation fresh daily if stability is a concern.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to calculate the individual dosing volume.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Administer the calculated volume of the this compound suspension slowly and steadily.
-
Carefully withdraw the needle and return the mouse to its cage.
-
-
Post-Dosing Monitoring:
-
Observe the animal for at least 15-30 minutes post-dosing for any immediate adverse reactions.
-
Continue to monitor the animals according to the experimental timeline for any behavioral changes or signs of toxicity.
-
Protocol: EEG Monitoring and Seizure Analysis in Mice
-
EEG Electrode Implantation Surgery:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes for the placement of EEG screw electrodes over the brain regions of interest (e.g., cortex, hippocampus). A reference electrode is typically placed over the cerebellum.
-
Implant the electrodes and secure them to the skull using dental cement.
-
Allow the animal to recover fully from surgery before starting the experiment (typically 7-10 days).
-
-
EEG Recording:
-
Connect the implanted electrodes to a recording system.
-
Allow the mouse to habituate to the recording chamber and tether.
-
Record baseline EEG for a sufficient period before administering this compound or the vehicle.
-
Administer this compound and continue EEG recording for the desired duration, along with video monitoring to correlate EEG events with behavior.
-
-
Seizure Analysis:
-
Visually score the EEG recordings for epileptiform activity, such as spikes, sharp waves, and seizure events, based on established criteria (e.g., high-frequency, high-amplitude discharges with a clear onset and offset).
-
Quantify seizure parameters such as frequency, duration, and severity (e.g., using a Racine scale for behavioral seizures).
-
Automated seizure detection software can also be used for high-throughput analysis, but manual verification of detected events is recommended.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the NaV1.6 channel.
Caption: General workflow for in vivo this compound experiments.
Caption: Troubleshooting decision tree for this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical-Safety-Margins-of-the-Potent-and-NaV1-6-Selective-Inhibitor--XEN901--in-Relation-to-Non-Selective-Sodium-Channel-Blockers [aesnet.org]
- 5. rcsb.org [rcsb.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 7. uniprot.org [uniprot.org]
- 8. Pharmacokinetics--Food-Effect--and-Relative-Bioavailability-of-Two-Formulations-of-NBI-921352/XEN901-(Novel-Nav1-6-Selective-Sodium-Channel-Blocker)-in-Healthy-Adults--Pediatric-Granules-and-Adult-Tablets [aesnet.org]
- 9. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zandatrigine in Primary Neuron Cultures
Disclaimer: Zandatrigine is a selective NaV1.6 inhibitor under investigation for the treatment of epilepsy.[1][2][3] Publicly available data on its specific toxicity profile in primary neuron cultures is limited. This guide is intended to provide general advice and troubleshooting strategies for researchers investigating the effects of this compound or other selective sodium channel inhibitors in an in vitro neuronal setting. The information provided is based on the known pharmacology of this compound and established principles of neurotoxicity testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6, which is encoded by the SCN8A gene.[1][2] It reduces neuronal hyperexcitability by blocking persistent and resurgent sodium currents under pathological conditions.[1] Its high selectivity for NaV1.6 over other isoforms, such as NaV1.1 and NaV1.2, is a key feature of its pharmacological profile.[1]
Q2: What is the expected effect of this compound on the electrophysiological activity of primary neurons in culture?
A2: By selectively inhibiting NaV1.6, this compound is expected to reduce neuronal hyperexcitability. In primary neuron cultures, this may manifest as a decrease in the frequency of spontaneous action potentials and network bursts.[4][5] The extent of this effect will likely be dependent on the specific neuron type and their expression levels of NaV1.6.
Q3: What concentrations of this compound should I use in my experiments?
A3: The effective concentration will vary depending on the experimental goals and the specific neuronal culture system. As a starting point, consider the reported IC50 values for this compound against different sodium channel isoforms (see Table 1). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q4: Are there potential off-target effects of this compound that I should be aware of?
A4: While this compound is highly selective for NaV1.6, it does show some activity at higher concentrations on other sodium channel isoforms, such as NaV1.1 and NaV1.2.[1] At micromolar concentrations, researchers should consider the possibility of effects on these other channels, which could influence neuronal network activity.
Q5: How should I assess the viability of my primary neuron cultures when treating with this compound?
A5: It is crucial to use multiple viability assays to get a comprehensive understanding of potential toxicity. Commonly used assays include the MTT assay (for metabolic activity), the LDH assay (for membrane integrity), and immunocytochemistry with markers like MAP2 for neuronal morphology and DAPI for nuclear condensation.[6][7]
Troubleshooting Guide
Problem 1: I am observing significant neuronal death at concentrations where I expect to only see modulation of activity.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in your final culture medium.
-
Solution: Ensure the final concentration of the solvent is below the toxic threshold for your primary neuron cultures (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.
-
-
Possible Cause 2: Off-target effects. At higher concentrations, this compound may be inhibiting other essential cellular processes or other sodium channel subtypes crucial for neuronal survival in your specific culture system.
-
Solution: Perform a detailed dose-response curve to identify a therapeutic window. Correlate viability data with functional data (e.g., from micro-electrode arrays) to distinguish between functional modulation and toxicity.
-
-
Possible Cause 3: Excitotoxicity in the absence of activity. In some neuronal networks, a complete block of activity can paradoxically lead to cell death pathways being activated.
-
Solution: Investigate markers of apoptosis and necrosis at different time points following this compound application.
-
Problem 2: I am not observing any effect of this compound on neuronal firing, even at high concentrations.
-
Possible Cause 1: Low expression of NaV1.6. The primary neurons in your culture may not express sufficient levels of the NaV1.6 channel for this compound to have a significant effect.
-
Solution: Verify the expression of NaV1.6 in your specific primary neuron culture using techniques like immunocytochemistry or qPCR. Consider using a different neuronal cell type known to have high NaV1.6 expression.
-
-
Possible Cause 2: Compound inactivity. The this compound you are using may have degraded or may not be biologically active.
-
Solution: Obtain a fresh batch of the compound from a reputable supplier. If possible, verify its activity in a validated assay system.
-
-
Possible Cause 3: Insufficient neuronal activity at baseline. If your neuronal culture has very low spontaneous activity, the effect of an inhibitor may be difficult to detect.
-
Solution: Consider using a pro-convulsant or stimulating agent to increase baseline activity, which may make the inhibitory effects of this compound more apparent.
-
Quantitative Data
Table 1: In Vitro Potency of this compound on Human and Murine Voltage-Gated Sodium Channel Isoforms
| Channel Isoform | Species | IC50 (µM) |
| NaV1.6 | Human | 0.051[1] |
| NaV1.6 | Murine | 0.058[1] |
| NaV1.1 | Human | 39[1] |
| NaV1.2 | Human | 6.9[1] |
| NaV1.1 | Murine | 709[1] |
| NaV1.2 | Murine | 191[1] |
Table 2: Example Data Presentation for a Neurotoxicity Study
| This compound (µM) | Neuronal Viability (MTT Assay, % of Control) | LDH Release (% of Max) | MAP2 Positive Cells (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.3 | 100 ± 6.8 |
| 0.1 | 98.7 ± 4.9 | 5.5 ± 1.1 | 97.4 ± 7.1 |
| 1 | 95.2 ± 6.1 | 8.2 ± 2.0 | 93.1 ± 8.0 |
| 10 | 80.3 ± 7.5 | 25.6 ± 4.3 | 75.9 ± 9.2 |
| 100 | 45.1 ± 8.2 | 68.9 ± 5.7 | 30.2 ± 10.4 |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
-
Cell Culture: Plate primary neurons at a suitable density in a 96-well plate and culture for the desired duration.
-
Treatment: Treat neurons with a range of concentrations of this compound and appropriate vehicle controls for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Neuronal Membrane Integrity using LDH Assay
-
Cell Culture and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a separate 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified in the kit's manual (usually 490 nm).
-
Analysis: Include controls for background LDH activity and a maximum LDH release control (by lysing a set of untreated cells). Calculate the percentage of LDH release relative to the maximum release control.
Visualizations
Caption: Mechanism of this compound action on neuronal excitability.
Caption: Workflow for assessing this compound neurotoxicity.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery [frontiersin.org]
- 6. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Zandatrigine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and enhancement of Zandatrigine's bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My in vivo rodent study shows low oral bioavailability for this compound. What are the potential causes and how can I troubleshoot this?
A: Low oral bioavailability of this compound can stem from several factors. A systematic approach is crucial to identify the root cause.
-
Poor Aqueous Solubility: this compound's solubility can be a limiting factor for its dissolution in the gastrointestinal (GI) tract. If the compound does not dissolve, it cannot be absorbed.
-
Troubleshooting:
-
Conduct thorough in vitro solubility studies across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to confirm solubility limitations.
-
Consider formulation strategies to enhance solubility, such as micronization to increase surface area, or developing amorphous solid dispersions.[1]
-
-
-
Low Intestinal Permeability: The drug may have difficulty crossing the intestinal epithelium to enter systemic circulation.
-
Troubleshooting:
-
Perform a Caco-2 permeability assay to assess the intrinsic permeability of this compound.[2] This in vitro model mimics the human intestinal barrier.
-
If permeability is low, investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be evaluated in the Caco-2 assay by co-administering a known P-gp inhibitor.[3]
-
-
-
High First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[4]
-
Troubleshooting:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound.
-
If first-pass metabolism is high, consider co-administration with an inhibitor of the primary metabolizing enzymes (if known and safe) in preclinical models to confirm this as the cause.[5] Prodrug approaches could also be explored in the long term.[4]
-
-
-
Formulation-Related Issues: The formulation used in your study may not be optimal for in vivo dissolution and absorption.
2. Q: We are observing a significant food effect with our this compound formulation, where administration with food decreases Cmax. Why does this happen and how can we mitigate it?
A: The observation that a high-fat meal delays Tmax and decreases the Cmax of this compound granules is a classic example of a food effect.[8] Food can influence drug bioavailability through various mechanisms.[9]
-
Delayed Gastric Emptying: Food, particularly high-fat meals, can slow the rate at which the stomach empties its contents into the small intestine, which is the primary site of drug absorption. This delay can lead to a later Tmax and a lower Cmax, as the drug is presented to the absorptive surface more slowly.
-
Changes in GI Physiology: Food can alter the pH of the GI tract and stimulate the secretion of bile. While bile can sometimes aid in the dissolution of poorly soluble drugs, the overall effect is complex and drug-dependent.
-
Mitigation Strategies:
-
Formulation Design: Developing a formulation that is less susceptible to GI tract variations can help. For instance, a self-emulsifying drug delivery system (SEDDS) can create a fine emulsion upon contact with GI fluids, which can improve the dissolution and absorption of lipophilic drugs, potentially overcoming food effects.[10]
-
Patient Dosing Instructions: If the food effect cannot be eliminated through formulation, clinical trial protocols and eventual prescribing information would need to include specific instructions regarding administration with or without food to ensure consistent therapeutic exposure.
-
3. Q: How do I select the right excipients for a preclinical oral formulation of this compound?
A: Excipient selection is a critical step in preclinical formulation development.[11] The goal is to create a simple, stable formulation that maximizes exposure for pharmacokinetic and toxicology studies.[12]
-
Solubilizing Agents: If this compound has low aqueous solubility, consider using co-solvents (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol) or surfactants (e.g., polysorbates) to create a solution.[13]
-
Suspending Agents: For suspension formulations, use wetting agents (to ensure uniform dispersion of the drug particles) and viscosity-modifying agents (to prevent settling).
-
Biocompatibility and Safety: Ensure that all excipients are generally regarded as safe (GRAS) and are appropriate for the animal species being studied.[14]
-
Compatibility: Perform compatibility studies to ensure that the chosen excipients do not degrade this compound.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 150 | 2.0 | 900 | 15 |
| Micronized Suspension | 10 | 300 | 1.5 | 1800 | 30 |
| Solid Dispersion | 10 | 750 | 1.0 | 4500 | 75 |
| Intravenous Solution | 2 | 1200 | 0.1 | 6000 | 100 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
1. In Vitro Equilibrium Solubility Assay
-
Objective: To determine the thermodynamic solubility of this compound in different aqueous media.
-
Methodology:
-
Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate glass vials.
-
Seal the vials and place them in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Filter the samples through a 0.45 µm filter to remove undissolved particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.[2]
-
Methodology:
-
Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport, add a solution of this compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
For basolateral to apical (B-A) transport, add the this compound solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and analyze the concentration of this compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[15]
-
3. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the key pharmacokinetic parameters of this compound after oral and intravenous administration.
-
Methodology:
-
Fast male Sprague-Dawley rats overnight.
-
Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration.
-
Administer this compound at a defined dose. For the IV group, administer as a bolus via the tail vein. For the PO group, administer by oral gavage.
-
Collect blood samples from each animal at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Determine the absolute oral bioavailability by comparing the dose-normalized AUC from the oral route to that from the intravenous route (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
-
Visualizations
Caption: Factors influencing the oral bioavailability of this compound.
Caption: Workflow for assessing the bioavailability of this compound.
Caption: Troubleshooting low oral bioavailability of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. enamine.net [enamine.net]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. colorcon.com [colorcon.com]
- 8. Influence of food on the bioavailability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crystalpharmatech.com [crystalpharmatech.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
Zandatrigine Formulation for Oral Administration in Mice: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation and oral administration of Zandatrigine in mice. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NBI-921352 or XEN901) is a selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6, which is encoded by the SCN8A gene.[1] It works by non-covalently binding to the channel and blocking the persistent and resurgent sodium currents that are often associated with neuronal hyperexcitability in pathological conditions.[1] This selective inhibition of NaV1.6 helps to reduce epileptic seizures with minimal effect on other sodium channel isoforms like NaV1.1, which is important for the function of inhibitory interneurons.[1]
Q2: What is a suitable formulation for oral administration of this compound in mice?
A2: this compound is known to be soluble in DMSO. For oral gavage in mice, a co-solvent system is typically required. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then suspend this solution in a vehicle suitable for oral administration. A recommended vehicle is an aqueous solution of 0.5% methylcellulose (B11928114) or a combination of polyethylene (B3416737) glycol (PEG), a surfactant like Tween 80, and saline.
Q3: What is a reported effective dose of this compound in a mouse model of epilepsy?
A3: A study in a genetic mouse model of epilepsy (Scn8aN1768D/+) demonstrated that a single oral gavage dose of 15 mg/kg this compound significantly reduced the incidence of generalized tonic-clonic seizures.[1] The administration volume used in this study was 10 mL/kg.[1]
Q4: Are there any alternatives to oral gavage for administering compounds to mice?
A4: Yes, alternatives to oral gavage exist and can be considered to reduce animal stress. One such method involves incorporating the drug into a palatable jelly or a semi-solid pill that the mice will voluntarily consume. This can be particularly useful for chronic dosing studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution during formulation. | - The concentration of this compound is too high for the chosen vehicle. - The order of mixing the components is incorrect. - Inadequate mixing. | - Try preparing a lower concentration of the formulation. - Ensure this compound is fully dissolved in DMSO before adding the aqueous vehicle. - Add the aqueous component slowly while continuously vortexing or sonicating. - Sonication of the final suspension can help reduce particle size and improve homogeneity. |
| Difficulty in administering the formulation via gavage needle. | - The viscosity of the formulation is too high. | - Consider using a lower concentration of methylcellulose or PEG. - Use a gavage needle with a larger gauge. |
| High variability in experimental results. | - Inhomogeneous formulation leading to inaccurate dosing. - Precipitation of the compound in the gastrointestinal tract. | - Ensure the formulation is a fine, homogenous suspension. Vortex the suspension immediately before each administration. - Consider using a different vehicle system that improves the in vivo solubility and stability of this compound. |
| Animal shows signs of distress after oral gavage (e.g., coughing, labored breathing). | - Accidental administration into the trachea. - Esophageal injury. - The vehicle itself may be causing irritation. | - Ensure proper restraint and gavage technique. The gavage needle should be inserted gently along the roof of the mouth. If resistance is met, withdraw and reposition. - Use a flexible, ball-tipped gavage needle to minimize the risk of injury. - Minimize the concentration of organic solvents like DMSO. Ensure the final pH of the formulation is within a physiologically acceptable range. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Channel Isoform | IC50 (µM) |
| Human NaV1.6 | 0.051 |
| Mouse NaV1.6 | 0.058 |
| Human NaV1.1 | 39 |
| Human NaV1.2 | 6.9 |
Data sourced from MedChemExpress.[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Parameter | Value | Animal Model |
| Effective Dose (ED50) | 15 mg/kg (oral gavage) | Scn8aN1768D/+ mutant mouse |
| Brain EC50 | 0.064 µM | Scn8aN1768D/+ mutant mouse |
Data sourced from MedChemExpress.[1]
Table 3: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value |
| Cmax (Maximum Concentration) | Data not available in the searched literature |
| Tmax (Time to Maximum Concentration) | Data not available in the searched literature |
| Bioavailability | Data not available in the searched literature |
Note: Specific pharmacokinetic data for this compound in mice following oral administration were not available in the publicly accessible literature reviewed.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (1.5 mg/mL Suspension)
This protocol is adapted from standard methods for preparing oral suspensions of poorly water-soluble compounds for administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of this compound: For a 15 mg/kg dose in a 25g mouse with an administration volume of 10 mL/kg, the required concentration is 1.5 mg/mL.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to completely dissolve the powder. Vortex thoroughly.
-
Prepare the vehicle: Have the 0.5% methylcellulose solution at room temperature.
-
Create the suspension: While continuously vortexing the dissolved this compound solution, slowly add the 0.5% methylcellulose vehicle to reach the final desired volume.
-
Homogenize the suspension: Sonicate the final suspension for 5-10 minutes to ensure a fine and uniform particle distribution.
-
Storage and Handling: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized, flexible, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dose volume.
-
Prepare the Dose: Vortex the this compound suspension thoroughly. Draw the calculated volume into the syringe fitted with the gavage needle.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line to facilitate passage into the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the mouth, directing it along the roof of the mouth towards the esophagus. The mouse will often swallow as the needle is advanced. Do not force the needle; if resistance is met, withdraw and attempt again.
-
Administration: Once the needle is correctly positioned in the esophagus (you should not feel it entering the trachea), slowly administer the formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, for a few minutes.
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow for this compound Oral Administration in Mice.
References
Technical Support Center: Overcoming Zandatrigine Resistance in Cancer Cell Lines
Disclaimer: Zandatrigine is an investigational selective inhibitor of the voltage-gated sodium channel NaV1.6, primarily under development for the treatment of epilepsy.[1][2] The information presented here is within a hypothetical framework for research and development professionals exploring the repurposing of this compound for oncology applications, specifically for cancers characterized by NaV1.6 overexpression. Voltage-gated sodium channels, including NaV1.6, have been implicated in the invasion and metastasis of various cancers, such as glioma and cervical cancer, making them a potential therapeutic target.[3][4][5]
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering putative resistance to this compound in a cancer cell line context.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in cancer cells?
A1: In a hypothetical cancer context, this compound is presumed to exert its anti-cancer effects by selectively inhibiting the voltage-gated sodium channel NaV1.6.[4] Upregulation of NaV1.6 has been observed in several cancer types, including glioma and cervical cancer, where it is thought to promote cell motility and invasion.[3][4][5][6][7] By blocking NaV1.6, this compound may disrupt the ion flux that contributes to these malignant phenotypes, thereby reducing cellular invasion and metastatic potential.[3][5]
Q2: Which cancer cell lines are suitable for studying this compound's effects?
A2: Based on published expression data, cell lines with high endogenous expression of NaV1.6 would be the most relevant. For example, the glioma cell lines U251 and A172, and the cervical cancer cell lines C33A, SiHa, and HeLa have been reported to express NaV1.6.[3][6] It is crucial to verify NaV1.6 expression in your specific cell line of interest by Western blot or qPCR before initiating experiments.
Q3: What are the potential general mechanisms of acquired resistance to a targeted therapy like this compound in cancer cells?
A3: While specific resistance mechanisms to this compound in cancer are uncharacterized, general principles of resistance to targeted therapies can be considered. These may include:
-
On-target alterations: Mutations in the SCN8A gene (encoding NaV1.6) that prevent this compound from binding to the channel.
-
Bypass pathway activation: Upregulation of parallel signaling pathways that promote invasion and survival, compensating for the inhibition of NaV1.6.
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Epigenetic modifications: Alterations in gene expression that reduce reliance on NaV1.6 activity for the cancer cell's malignant phenotype.[8]
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. This is determined through a dose-response cell viability assay (e.g., MTT or CCK-8 assay). An increase in the IC50 of several fold is a strong indicator of acquired resistance.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays (e.g., IC50 determination). | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the microplate.4. Contamination of cell culture. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix the plate gently after drug addition.3. Avoid using the outermost wells of the plate for experimental data.4. Regularly test for mycoplasma contamination. |
| No significant difference in IC50 between parental and suspected resistant cells. | 1. Insufficient duration or concentration of this compound exposure to induce resistance.2. The observed lack of response is due to intrinsic resistance, not acquired resistance.3. The experimental assay is not sensitive enough. | 1. Continue the resistance induction protocol with gradually increasing concentrations of this compound over a longer period.2. Confirm high NaV1.6 expression in the parental cell line. If expression is low, the cells may be intrinsically resistant.3. Optimize the cell viability assay (e.g., incubation time, cell number). |
| Resistant phenotype is lost after a few passages without this compound. | 1. The resistance is transient and not due to stable genetic or epigenetic changes.2. A small population of sensitive cells is outcompeting the resistant cells in the absence of selective pressure. | 1. Maintain a low concentration of this compound in the culture medium to sustain the resistant phenotype.2. Re-establish the resistant line from frozen stocks and consider single-cell cloning to isolate a stably resistant population. |
| Western blot shows no change in NaV1.6 expression in resistant cells. | 1. Resistance is not mediated by altered NaV1.6 protein levels.2. The antibody is not specific or sensitive enough. | 1. Investigate other resistance mechanisms, such as mutations in the SCN8A gene (sequencing) or activation of bypass pathways (phospho-proteomics).2. Validate the NaV1.6 antibody using a positive control (e.g., a known NaV1.6-expressing cell line) and a negative control (e.g., a cell line with SCN8A knockout). |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Glioma Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| U251-Parental | Sensitive | 0.5 | - |
| U251-ZR1 | This compound-Resistant | 7.5 | 15 |
| A172-Parental | Sensitive | 0.8 | - |
| A172-ZR1 | This compound-Resistant | 10.2 | 12.75 |
Table 2: Hypothetical Synergy Analysis of this compound with a MEK Inhibitor (Trametinib) in this compound-Resistant U251-ZR1 Cells
| Drug Combination | Concentration (µM) | Expected Inhibition (%) | Observed Inhibition (%) | Bliss Synergy Score |
| This compound + Trametinib | 2.5 + 0.1 | 45 | 68 | 23 |
| This compound + Trametinib | 5.0 + 0.1 | 55 | 82 | 27 |
| This compound + Trametinib | 7.5 + 0.1 | 60 | 91 | 31 |
A positive Bliss synergy score indicates a synergistic effect.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2: Western Blot for NaV1.6 Expression
-
Sample Preparation:
-
Culture parental and resistant cells to 80-90% confluency.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NaV1.6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
Visualizations
Caption: Experimental workflow for developing and overcoming this compound resistance.
Caption: Putative signaling pathways in this compound action and resistance.
References
- 1. Distinctive Properties and Powerful Neuromodulation of Nav1.6 Sodium Channels Regulates Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. About SCN8A - The Cute Syndrome Foundation: SCN8A Support, Awareness, and Research [thecutesyndrome.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the voltage‑gated sodium channel Nav1.6 in glioma and candidate drugs screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Evidence for Voltage-Gated Sodium Channel Expression in Carcinomas and Potentiation of Metastasis [mdpi.com]
- 8. ssa.gov [ssa.gov]
- 9. The evidence for repurposing anti-epileptic drugs to target cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]
- 11. Repurposing Antiepileptic Drugs for Cancer: A Promising Therapeutic Strategy [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
Navigating Zandatrigine's Variable Efficacy in Preclinical Seizure Models: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on troubleshooting inconsistent results observed with the selective NaV1.6 inhibitor, zandatrigine, in preclinical seizure models. This resource offers detailed experimental protocols, data interpretation, and answers to frequently asked questions to help ensure the robust and reproducible evaluation of this novel anticonvulsant candidate.
This compound, also known as NBI-921352 or XEN901, is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1] It is under development for the treatment of SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and focal-onset seizures.[2][3] While showing promise, variability in its efficacy across different preclinical models has been a point of discussion. This guide aims to clarify potential sources of these inconsistencies and provide a framework for rigorous preclinical assessment.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound selectively inhibits the NaV1.6 sodium channel.[1] It demonstrates high selectivity for NaV1.6 over other sodium channel isoforms, such as NaV1.1 and NaV1.2.[1] This selectivity is crucial as it minimizes effects on inhibitory interneurons, which predominantly express NaV1.1.[1] By blocking persistent and resurgent sodium currents under pathological conditions, this compound reduces neuronal hyperexcitability, thereby mitigating seizures.[1]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in a genetic mouse model relevant to its primary target indication. Specifically, in an Scn8aN1768D/+ gain-of-function mutant mouse model, oral administration of this compound significantly reduced the incidence of generalized tonic-clonic seizures (GTCs) induced by electrical stimulation.[1]
Q3: Why might I be observing inconsistent results with this compound in different seizure models?
A3: Inconsistent results are a known challenge in preclinical epilepsy research and can stem from several factors:
-
Model-Specific Pathophysiology: Different seizure models rely on distinct underlying mechanisms. For example, the Maximal Electroshock Seizure (MES) test primarily reflects generalized tonic-clonic seizures and is sensitive to drugs acting on voltage-gated sodium channels.[4][5] The subcutaneous pentylenetetrazol (scPTZ) test, on the other hand, is a model for myoclonic and absence seizures and often identifies compounds that modulate GABAergic neurotransmission.[4][5] this compound's high selectivity for NaV1.6 may result in robust efficacy in models where this channel plays a primary role (like certain genetic models or the MES test) but less pronounced effects in models driven by different mechanisms (e.g., GABA antagonism in the PTZ model).
-
Pharmacokinetics: The pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion, can differ between rodent species (e.g., mice vs. rats), influencing brain exposure and, consequently, efficacy.[6]
-
Experimental Parameters: Minor variations in experimental protocols, such as the strain of the animal, the method of seizure induction, and the timing of drug administration relative to seizure induction, can significantly impact outcomes.[7]
Q4: What is the clinical development status of this compound?
A4: this compound has been in Phase 2 clinical trials for focal onset seizures in adults and for SCN8A-DEE.[2][8][9] It is important to note that while some Phase 2 studies have been completed, others have been terminated.[8][10] The reasons for trial terminations are not always publicly disclosed but can be related to a variety of factors including efficacy, safety, or strategic decisions by the sponsoring company.
Troubleshooting Guide
This section provides guidance on addressing specific issues encountered during the preclinical evaluation of this compound.
Issue 1: Limited Efficacy in the scPTZ Seizure Model
-
Possible Cause: The scPTZ model is highly sensitive to compounds that enhance GABAergic inhibition.[5] this compound's primary mechanism is the blockade of NaV1.6, which may not be the most effective target for suppressing seizures induced by the GABA antagonist pentylenetetrazol.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that the administered dose of this compound achieves brain concentrations sufficient to engage NaV1.6. The reported brain EC50 in a mouse model is 0.064 µM.[1]
-
Evaluate in a Combination Paradigm: Assess whether this compound can potentiate the effects of a sub-effective dose of a standard anti-seizure drug known to be effective in the scPTZ model (e.g., a benzodiazepine).
-
Consider an Alternative Chemoconvulsant Model: Evaluate this compound in other chemoconvulsant models that may have a different mechanistic basis.
-
Issue 2: Discrepancy in Efficacy Between Mouse and Rat Models
-
Possible Cause: Species-specific differences in the pharmacokinetics of this compound can lead to different levels of brain exposure for the same administered dose.
-
Troubleshooting Steps:
-
Conduct Parallel Pharmacokinetic Studies: Measure plasma and brain concentrations of this compound in both mice and rats at time points relevant to the seizure testing.
-
Dose-Response Curves: Establish full dose-response curves in both species to determine the ED50 (the dose required to protect 50% of animals) and identify any shifts in potency.
-
Consider In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes from both species to identify potential differences in metabolic clearance.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's preclinical efficacy.
| Parameter | Species | Model | Value | Reference |
| IC50 (hNaV1.6) | - | HEK293 cells | 0.051 µM | [1] |
| IC50 (mNaV1.6) | - | HEK293 cells | 0.058 µM | [1] |
| IC50 (hNaV1.1) | - | HEK293 cells | 39 µM | [1] |
| IC50 (hNaV1.2) | - | HEK293 cells | 6.9 µM | [1] |
| ED50 | Mouse (Scn8aN1768D/+) | Electrically-induced GTCs | 15 mg/kg (oral) | [1] |
| Brain EC50 | Mouse (Scn8aN1768D/+) | Electrically-induced GTCs | 0.064 µM | [1] |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[11][12]
-
Animals: Adult male mice or rats.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage). The time between administration and seizure induction should be based on the drug's pharmacokinetic profile.
-
Seizure Induction: Deliver a brief electrical stimulus (e.g., 50-60 Hz, 0.2-second duration) through corneal or ear-clip electrodes. The current intensity should be suprathreshold to induce a tonic hindlimb extension in control animals.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds. Protection is defined as the absence of this endpoint.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is used to model myoclonic and absence seizures and to identify compounds that raise the seizure threshold.[11][12]
-
Animals: Adult male mice or rats.
-
Drug Administration: Administer this compound or vehicle control.
-
Seizure Induction: Inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg in mice) subcutaneously.
-
Observation: Observe the animals for a period of 30 minutes for the occurrence of generalized clonic seizures (loss of righting reflex for at least 5 seconds).
-
Endpoint: The primary endpoint is the presence or absence of generalized clonic seizures. Protection is defined as the absence of this endpoint.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50.
Visualizations
Caption: this compound's mechanism of action in inhibiting seizure activity.
Caption: A generalized workflow for preclinical anticonvulsant drug evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of new treatments for epilepsy: issues in preclinical methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Zandatrigine (NBI-921352) Preclinical Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Zandatrigine (NBI-921352), a selective voltage-gated sodium channel (NaV) 1.6 inhibitor, in animal models of epilepsy. Due to the limited public data on this compound, this guide synthesizes available information with general knowledge of anti-seizure medications (ASMs) and sodium channel blockers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active, and brain-penetrant selective inhibitor of the NaV1.6 voltage-gated sodium channel, encoded by the SCN8A gene.[1] It shows high selectivity for NaV1.6 over other sodium channel isoforms, particularly NaV1.1, which is predominantly expressed in inhibitory interneurons.[2][3][4] By preferentially inhibiting NaV1.6 channels on excitatory neurons, this compound reduces neuronal hyperexcitability and suppresses seizures with a potentially wider therapeutic window than non-selective sodium channel blockers.[2][4]
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in preventing electrically induced seizures in both wild-type mouse and rat models.[2][4] Crucially, it is effective in the Scn8aN1768D/+ knock-in mouse model, which carries a gain-of-function mutation identified in patients with SCN8A developmental and epileptic encephalopathy (SCN8A-DEE).[2][5][6][7]
Q3: What are the expected neurological or behavioral side effects in rodent models?
A3: While this compound is reported to be well-tolerated at multiples of its effective dose, researchers should monitor for common side effects associated with sodium channel blockers.[2][8] These are typically dose-dependent and may include ataxia (impaired coordination, unsteady gait), sedation, tremors, and general motor impairment.[9][10] At supratherapeutic doses, some sodium channel blockers can be pro-convulsant.[9]
Q4: Are there potential cardiovascular or gastrointestinal side effects?
A4: Non-selective sodium channel blockers can have cardiovascular effects (e.g., changes in ECG parameters) due to action on the cardiac isoform NaV1.5.[9][11][12] this compound demonstrates high selectivity against NaV1.5, which is expected to minimize direct cardiac liabilities.[2][4] Gastrointestinal effects, such as altered motility, have been observed with other sodium channel blockers in rats and may be a consideration.[9][13]
Troubleshooting Guides
Issue 1: Ataxia or Motor Impairment Observed at Efficacious Doses
-
Possible Cause: The dose administered may be approaching the maximum tolerated dose (MTD) for the specific animal strain, age, or sex. CNS side effects are common for this class of drugs.[10]
-
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all calculations, stock solution concentrations, and administration volumes.
-
Perform a Dose-Response Study: Conduct a detailed dose-response study to clearly define the therapeutic window—the range between the minimal effective dose and the dose producing overt side effects.
-
Refine Behavioral Scoring: Use a standardized neurobehavioral scoring system (e.g., a rotorod test or open-field analysis) to quantify the severity of the ataxia. This allows for a more objective assessment of the side effect profile.
-
Analyze Pharmacokinetics/Pharmacodynamics (PK/PD): Measure plasma and brain concentrations of this compound at various time points post-dosing. Correlate drug exposure levels with both efficacy and the onset of adverse effects to establish a therapeutic concentration range.[2]
-
Issue 2: Reduced Food Intake and Weight Loss in Chronically Dosed Animals
-
Possible Cause: This can be a secondary effect of sedation or malaise, or potentially a direct gastrointestinal effect.[13][14]
-
Troubleshooting Steps:
-
Monitor Food/Water Intake: Quantify daily food and water consumption and body weight.
-
Assess Palatability of Vehicle/Diet: If administering the drug in food or a liquid formulation, ensure the vehicle itself is not aversive. Run a control group with the vehicle alone.
-
Provide Supportive Care: For animals experiencing significant weight loss, consider providing a highly palatable, high-calorie supplemental diet to mitigate this effect.
-
Stagger Dosing Schedule: If possible, adjust the dosing time to periods when animals are most active to minimize disruption of natural feeding cycles.
-
Issue 3: Unexpected Seizure Activity or Hyperexcitability
-
Possible Cause: Although designed as an anti-seizure medication, high concentrations of some sodium channel blockers can paradoxically induce seizures.[9] This could be due to excessive CNS exposure from an incorrect dose or unexpected pharmacokinetics in a specific model.
-
Troubleshooting Steps:
-
Verify Dose and Formulation: Immediately re-verify the dose and the stability/homogeneity of the dosing formulation.
-
Conduct PK Analysis: Measure drug concentrations in plasma and brain tissue to determine if they have exceeded the expected therapeutic range.
-
Evaluate EEG: If available, use video-EEG monitoring to characterize the nature of the electrical activity to determine if it is consistent with pro-convulsant effects.
-
Reduce Dose: Immediately lower the dose to a previously established safe and effective level.
-
Data Presentation
Table 1: Illustrative Therapeutic Index Comparison in Rat MES Model
This table provides an example based on published data comparing the efficacy of this compound (NBI-921352) with other anti-seizure medications against the plasma concentration at which minimal adverse effects were observed.[2]
| Compound | Plasma EC₅₀ for Efficacy (µM) | Minimal Plasma Concentration for Adverse Effects (µM) | Therapeutic Index (Adverse/Efficacy) |
| This compound (NBI-921352) | 0.13 | > 12 | > 92 |
| Carbamazepine | 13 | 55 | ~4.2 |
| Phenytoin | 21 | 120 | ~5.7 |
| Lacosamide | 16 | 130 | ~8.1 |
Data are illustrative and derived from figures in Johnson et al., eLife, 2022. The therapeutic index is calculated to show the wider safety margin of this compound in this preclinical model.[2]
Experimental Protocols
Protocol 1: Rotorod Test for Motor Coordination Assessment
-
Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice).
-
Acclimation & Training:
-
Handle animals for 3-5 days prior to the experiment.
-
Train the animals on the rotarod for 2-3 consecutive days. Each training session consists of 3-5 trials at a low, constant speed (e.g., 4-5 RPM) for 60 seconds.
-
On the final training day, introduce an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes). Animals should consistently remain on the rod for a predetermined duration (e.g., 180 seconds) to be included in the study.
-
-
Test Procedure:
-
Administer this compound or vehicle at the desired dose and route.
-
At peak drug effect time (determined by PK studies, e.g., 1-2 hours post-oral gavage), place the animal on the accelerating rotarod.
-
Record the latency to fall (in seconds) or the time spent on the rod up to a maximum cutoff time (e.g., 300 seconds).
-
Perform 3 trials per animal with a 15-20 minute inter-trial interval.
-
-
Data Analysis: Compare the average latency to fall between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in latency indicates motor impairment.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. SCN8A encephalopathy: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TALE of an SCN8A-Associated Epileptic Encephalopathy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Model of SCN8A Epilepsy - University of Michigan [available-inventions.umich.edu]
- 8. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Adverse effects of antiseizure medications: a review of the impact of pharmacogenetics and drugs interactions in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association of respiratory failure with inhibition of NaV1.6 in the phrenic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 13. Sodium channel blockers alter slow-wave frequency of the rat stomach in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zandatrigine (NBI-921352/XEN901) against other emerging selective inhibitors of the voltage-gated sodium channel NaV1.6. The development of isoform-specific sodium channel blockers represents a significant evolution from non-selective agents, aiming for a wider therapeutic window and precision-medicine approaches for neurological disorders, particularly epilepsy.
Introduction: The Rationale for NaV1.6 Selectivity
Voltage-gated sodium channels (NaVs) are fundamental for the initiation and propagation of action potentials in excitable cells. Within the central nervous system, four isoforms are predominantly expressed: NaV1.1, NaV1.2, NaV1.3, and NaV1.6. These isoforms are not distributed uniformly. NaV1.2 and NaV1.6 are densely concentrated in the axon initial segment (AIS) of excitatory pyramidal neurons, playing a crucial role in initiating the action potential.[1] Conversely, NaV1.1 is primarily expressed in inhibitory GABAergic interneurons.[2][3]
Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, lead to conditions like SCN8A developmental and epileptic encephalopathy (SCN8A-DEE), characterized by neuronal hyperexcitability.[4][5] Traditional, non-selective sodium channel blockers (e.g., phenytoin (B1677684), carbamazepine) inhibit multiple NaV isoforms, including NaV1.1. This can paradoxically reduce the activity of inhibitory interneurons, counteracting the therapeutic effect and narrowing the therapeutic index.[2][6] The rationale for developing selective NaV1.6 inhibitors is to specifically target hyperexcitability in excitatory neurons while sparing the function of inhibitory circuits and avoiding off-target effects in the heart (mediated by NaV1.5) and skeletal muscle (NaV1.4).[2][3][6]
Compound Profiles
This compound (NBI-921352, formerly XEN901)
This compound is a potent, highly selective, and orally active inhibitor of the NaV1.6 channel.[7][8] It demonstrates state-dependent inhibition, preferentially binding to and stabilizing the inactivated state of the channel.[4][5][6] This mechanism makes it more effective at suppressing the rapid firing characteristic of seizures while having less impact on normal neuronal activity. Its binding site is believed to be on the VSD4 (voltage-sensing domain IV) structure.[7] Preclinical studies have shown that this compound robustly inhibits action potential firing in excitatory pyramidal neurons while sparing fast-spiking inhibitory interneurons.[4][5] It is currently in Phase II clinical trials for SCN8A-DEE and adult focal-onset seizures.[8][9][10]
PRAX-562 (Relutrigine)
PRAX-562 is a first-in-class small molecule that acts as a preferential inhibitor of the persistent sodium current (INaP), a small, non-inactivating current that contributes to setting the resting membrane potential and promoting repetitive firing.[11][12] While not strictly isoform-selective in the same manner as this compound, its mechanism provides functional selectivity for disease-state hyperexcitability, as persistent currents are often enhanced by pathogenic mutations.[13] Preclinical data show it has potent anticonvulsant activity with an improved protective index compared to standard-of-care sodium channel blockers. PRAX-562 is in clinical development for SCN2A-DEE and SCN8A-DEE.[11]
Other Preclinical NaV1.6 Inhibitors
Research has yielded other compounds that help explore the pharmacology of NaV1.6 inhibition. These include molecules like XPC-7224 , which is highly selective for NaV1.6, and XPC-5462 , which is a dual inhibitor of NaV1.6 and NaV1.2.[3][14][15] These tool compounds are valuable for dissecting the relative contributions of different NaV isoforms to neuronal function and seizure pathology, confirming that selective NaV1.6 inhibition is a primary driver of efficacy in certain seizure models.[14]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Selectivity Profile of NaV Inhibitors (IC50 in µM)
| Compound | hNaV1.6 | hNaV1.1 | hNaV1.2 | hNaV1.5 | hNaV1.7 | Selectivity Ratio (NaV1.1/NaV1.6) | Reference(s) |
| This compound (NBI-921352) | 0.051 | 39 | 6.9 | >30 | 14.1 | ~756x | [4][6][7] |
| PRAX-562 | 0.141 (Persistent INa) | N/A | N/A | N/A | N/A | N/A | [12] |
| XPC-7224 | 0.078 | >10 | 3.6 | >10 | >10 | >128x | [14][15] |
| XPC-5462 (Dual) | 0.010 | 1.4 | 0.011 | >10 | 0.73 | ~128x | [14][15] |
| Phenytoin | 10.4 | 11.2 | 8.8 | 24.5 | 10.9 | ~1x | [14] |
| Carbamazepine | 19.3 | 25.4 | 24.2 | 47.9 | 24.3 | ~1.3x | [14] |
| N/A: Data not available in the reviewed sources. PRAX-562 data reflects inhibition of persistent current, which is a different mechanism than peak current inhibition measured for others. |
Table 2: Preclinical Efficacy in Seizure Models
| Compound | Animal Model | Efficacy Endpoint | Key Finding | Reference(s) |
| This compound (NBI-921352) | Scn8aN1768D/+ Mouse (MES) | Reduced GTC Seizures | ED50 of 15 mg/kg (oral); effective at lower brain concentrations than standard ASMs. | [4][5][7] |
| PRAX-562 | Mouse (MES) | Protection from Seizures | Potent anticonvulsant activity with a significantly improved protective index vs. carbamazepine. | [12] |
| XEN901 (this compound) | SCN8A Gain-of-Function Mouse | Seizure Efficacy | Achieved same degree of efficacy as phenytoin at 1000-fold lower brain exposures. | [16] |
Table 3: Human Pharmacokinetic and Safety Profile (Phase 1)
| Compound | Dosing | Key PK Parameters | Tolerability | Reference(s) |
| This compound (XEN901) | Single (up to 80 mg) & Multiple (up to 45 mg BID) | T1/2: 7.9-8.9 hours; Steady state in 2-3 days; Near dose-proportional exposure. | Well-tolerated. Mild/moderate AEs included nausea, dizziness, muscle twitching. No serious AEs. | [17] |
| PRAX-562 | N/A (Phase 1 completed) | N/A | Generally well-tolerated in three Phase 1 studies. | |
| N/A: Specific quantitative data not available in the reviewed sources. |
Mandatory Visualization
// Pathways NaV1_6 -> NaV1_6_open [label="Depolarization", color="#202124", fontcolor="#202124"]; NaV1_6_open -> AP [label="Na+ Influx", color="#202124", fontcolor="#202124"]; GoF -> NaV1_6_open [style=dashed, label="Promotes", color="#EA4335", fontcolor="#EA4335"]; AP -> Hyper [label="Excessive Firing", color="#EA4335", fontcolor="#EA4335"];
// Inhibition this compound -> NaV1_6_open [label="Binds & Stabilizes\nInactivated State", color="#34A853", fontcolor="#34A853", arrowhead=T]; NaV1_6_open -> AP [style=invis]; // To position the inhibition effect edge [style=invis, arrowhead=none]; this compound -> Hyper [label="Blocks Na+ Influx,\nReduces Seizures", style=dashed, color="#34A853", fontcolor="#34A853", arrowhead=T, len=1.5];
} enddot Caption: Mechanism of NaV1.6-mediated hyperexcitability and this compound action.
Experimental Protocols
Automated Patch-Clamp Electrophysiology for IC50 Determination
This protocol is used to assess the potency and selectivity of inhibitors on various NaV channel isoforms.
-
Cell Culture: Human embryonic kidney (HEK-293) cells are stably transfected to express the human NaV channel isoform of interest (e.g., hNaV1.1, hNaV1.2, hNaV1.6). Cells are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3.
-
Voltage Protocol (State-Dependence): To assess inhibition of the inactivated state, cells are held at a depolarized potential (e.g., -70 mV, near the V1/2 of inactivation) for several seconds. Test pulses to 0 mV are applied to elicit sodium currents.
-
Data Analysis: The peak sodium current is measured before and after the application of varying concentrations of the test compound (e.g., this compound). The concentration-response data are fitted to a Hill equation to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the channel current. Selectivity is calculated by comparing the IC50 for NaV1.6 to the IC50 for other isoforms.[4][6]
In Vivo Maximal Electroshock (MES) Seizure Model
This protocol assesses the anticonvulsant activity of a compound in rodents.
-
Animals: Adult male mice or rats are used.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. Testing is performed at the predicted time of maximum drug effect, determined from prior pharmacokinetic studies (e.g., 2 hours post-dose).[7]
-
Seizure Induction: A maximal seizure is induced via corneal electrodes that deliver a short electrical stimulus (e.g., 50-60 Hz for 0.2 seconds).
-
Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension, which is characteristic of a generalized tonic-clonic seizure (GTC) in this model.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. This data is used to calculate the median effective dose (ED50), the dose that protects 50% of the animals from seizures. A protective index (PI) can be calculated by comparing the ED50 to a dose that causes motor impairment (e.g., on a rotarod test).[12]
Conclusion
This compound and PRAX-562 represent two distinct, sophisticated strategies for targeting NaV-mediated hyperexcitability. This compound is an exemplar of an isoform-selective inhibitor, designed to potently block NaV1.6 channels that are critical for firing in excitatory neurons while sparing NaV1.1 in inhibitory neurons.[2][4][5] This high selectivity is predicted to lead to a superior therapeutic index compared to non-selective drugs.[3] In contrast, PRAX-562 achieves a different form of selectivity by preferentially targeting the persistent sodium current, a pathological feature often enhanced in epilepsy, thereby focusing its action on channels in a "disease state".[11][12]
The preclinical data for both compounds are promising, demonstrating potent anticonvulsant effects in relevant animal models at concentrations or doses that are better tolerated than older medications.[5][12] The choice between an isoform-selective versus a persistent-current-selective inhibitor may ultimately depend on the specific genetic and pathological underpinnings of a patient's epilepsy. The ongoing clinical trials for these compounds will be crucial in determining how these distinct pharmacological profiles translate into tangible clinical benefits for patients with SCN8A-DEE, focal seizures, and other epileptic encephalopathies.
References
- 1. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]
- 2. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. The novel persistent sodium current inhibitor PRAX‐562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Praxis AES Wrap-up: Best-in-Class Potential Across Rare [globenewswire.com]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. investor.xenon-pharma.com [investor.xenon-pharma.com]
- 17. neurology.org [neurology.org]
A Preclinical and Clinical Efficacy Showdown: Zandatrigine vs. Lamotrigine
An in-depth comparison of the selective NaV1.6 inhibitor, zandatrigine, and the established broad-spectrum anti-seizure medication, lamotrigine (B1674446), reveals distinct pharmacological profiles and divergent clinical outcomes. While this compound showed promise in preclinical models through its targeted mechanism, it has so far failed to translate this into significant clinical efficacy in adult focal onset seizures. In contrast, lamotrigine boasts a long history of proven efficacy across a range of seizure types and bipolar disorder, supported by extensive clinical data.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, comparing the preclinical and clinical efficacy of this compound and lamotrigine. The comparison is supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of their mechanisms of action and experimental workflows.
Mechanism of Action: A Tale of Selectivity
This compound (formerly NBI-921352) is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.6, which is encoded by the SCN8A gene.[1] Gain-of-function mutations in SCN8A are associated with severe developmental and epileptic encephalopathies (SCN8A-DEE). This compound's targeted approach is designed to specifically address the hyperexcitability of neurons driven by aberrant NaV1.6 channel activity.
Lamotrigine, on the other hand, exhibits a broader mechanism of action. It blocks voltage-sensitive sodium channels, but also acts on voltage-gated calcium channels, and inhibits the release of the excitatory neurotransmitter glutamate. Its broader pharmacological profile contributes to its efficacy in a wider range of seizure types and as a mood stabilizer in bipolar disorder.
Preclinical Efficacy: A Head-to-Head Look at the Benchtop
Preclinical studies highlighted this compound's potency and selectivity for NaV1.6 over other sodium channel isoforms. In contrast, lamotrigine shows broader activity across multiple isoforms, albeit with lower potency compared to this compound's action on NaV1.6.
In Vitro Sodium Channel Inhibition
The half-maximal inhibitory concentrations (IC50) from patch-clamp electrophysiology studies reveal the distinct profiles of the two compounds.
| Compound | NaV1.1 IC50 (µM) | NaV1.2 IC50 (µM) | NaV1.5 IC50 (µM) | NaV1.6 IC50 (µM) | NaV1.8 IC50 (µM) |
| This compound | 39 | 6.9 | >29.15 | 0.051 | - |
| Lamotrigine | - | 10 | 62 | >300 | 96 |
Data compiled from multiple sources.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The IC50 values for both this compound and lamotrigine against various sodium channel isoforms were determined using whole-cell patch-clamp electrophysiology. This technique allows for the recording of ionic currents through the channels in isolated cells.
References
Zandatrigine (also known as NBI-921352 or XEN901) is a selective, orally active inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] This guide provides a comparative analysis of this compound's selectivity for NaV1.6 over other key neuronal sodium channel isoforms, NaV1.1 and NaV1.2, supported by experimental data. The selective inhibition of NaV1.6 is a promising therapeutic strategy for certain neurological disorders, including SCN8A-related developmental and epileptic encephalopathies (SCN8A-DEE).[1][3]
Quantitative Comparison of Inhibitory Potency
The selectivity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against various sodium channel subtypes. The data presented below is derived from whole-cell patch-clamp recordings in HEK293 cells expressing the respective human (hNaV) or mouse (mNaV) channel isoforms.[2][4]
| Compound | Target Isoform | IC50 (µM) | Selectivity Ratio (IC50 NaVX.X / IC50 NaV1.6) |
| This compound | hNaV1.6 | 0.051 | - |
| hNaV1.1 | 39 | 756-fold | |
| hNaV1.2 | 6.9 | 134-fold | |
| mNaV1.6 | 0.058 | - | |
| mNaV1.1 | 41 | 709-fold | |
| mNaV1.2 | 11 | 191-fold | |
| XPC-7724 | hNaV1.6 | 0.078 | - |
| hNaV1.1 | >10 | >128-fold | |
| hNaV1.2 | >10 | >128-fold | |
| XPC-5462 | hNaV1.6 | 0.0103 | - |
| hNaV1.2 | 0.0109 | ~1-fold (Dual Inhibitor) | |
| Carbamazepine (B1668303) | hNaV1.6 | 77 | - |
| hNaV1.1 | 100 | ~1.3-fold | |
| hNaV1.2 | 87 | ~1.1-fold | |
| Phenytoin | hNaV1.6 | 45 | - |
| hNaV1.1 | 63 | ~1.4-fold | |
| hNaV1.2 | 41 | ~0.9-fold |
Data sourced from references:[2][4][5][6][7]
This compound demonstrates a high degree of selectivity for hNaV1.6, being 756-fold more potent against this isoform than against hNaV1.1 and 134-fold more potent than against hNaV1.2.[4] This selectivity is a key differentiator from older, non-selective sodium channel blockers like carbamazepine and phenytoin, which show little to no selectivity between these isoforms.[5] Other investigational compounds like XPC-7724 also show high selectivity for NaV1.6, while XPC-5462 is a potent dual inhibitor of NaV1.2 and NaV1.6.[6][7]
Mechanism of Action and Therapeutic Rationale
This compound inhibits sodium influx by binding to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel.[1][2] It is a state-dependent inhibitor, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[4] This mechanism effectively blocks persistent and resurgent sodium currents, which are often associated with gain-of-function mutations in SCN8A that lead to neuronal hyperexcitability and seizures.[2][4]
The rationale for developing a NaV1.6-selective inhibitor is to target the primary driver of hyperexcitability in excitatory neurons while sparing NaV1.1 channels.[8] NaV1.1 is predominantly expressed in inhibitory interneurons, and its inhibition could potentially counteract the therapeutic benefits of blocking excitatory channels.[4][8] By selectively targeting NaV1.6, which is highly expressed in excitatory pyramidal neurons, this compound aims to provide a more targeted and potentially safer treatment for epilepsies driven by NaV1.6 hyperactivity.[6][9]
Caption: Mechanism of this compound action on NaV1.6 channels.
Experimental Protocols
Automated Patch-Clamp Electrophysiology:
The IC50 values for this compound and other compounds were determined using automated whole-cell patch-clamp electrophysiology.[5] This high-throughput method allows for the rapid testing of compounds on multiple cells.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells were stably transfected to express the specific human or mouse voltage-gated sodium channel subtypes (e.g., hNaV1.1, hNaV1.2, hNaV1.6).
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings were performed. Cells were held at a negative holding potential (typically around -120 mV) to ensure channels are in a resting state.
-
Voltage Protocol: To assess state-dependent inhibition, a depolarizing pre-pulse is used to drive a significant fraction of the channels into the inactivated state before applying a test pulse to elicit a sodium current. The potency of the compound is measured by its ability to inhibit the current elicited by the test pulse.
-
Compound Application: this compound or other test compounds were applied at various concentrations to determine a dose-response curve.
-
Data Analysis: The recorded peak sodium currents at each concentration were normalized to the control (vehicle) current. The IC50 value, representing the concentration at which the compound inhibits 50% of the current, was calculated by fitting the concentration-response data to a Hill equation.
Caption: Experimental workflow for determining NaV channel inhibitor potency.
Conclusion
The experimental data robustly validates the high selectivity of this compound for the NaV1.6 sodium channel isoform over NaV1.1 and NaV1.2. This selectivity profile is a significant advancement over non-selective sodium channel blockers and supports its development as a precision medicine for disorders driven by NaV1.6 gain-of-function mutations, such as SCN8A-DEE.[4][8] The ability to preferentially inhibit NaV1.6 in excitatory neurons while sparing NaV1.1 in inhibitory neurons offers a promising therapeutic window to reduce seizure activity with a potentially improved safety profile.[8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 4. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]
- 10. biorxiv.org [biorxiv.org]
Zandatrigine's Selectivity Profile: A Comparative Analysis of Cross-reactivity with Voltage-Gated Sodium Channel Isoforms
For Researchers, Scientists, and Drug Development Professionals
Zandatrigine (formerly known as XEN901 and NBI-921352) is a novel, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.6 (encoded by the SCN8A gene). Its development marks a significant step towards targeted therapy for certain neurological disorders, particularly developmental and epileptic encephalopathies linked to SCN8A gain-of-function mutations. A critical aspect of its preclinical and clinical evaluation is its selectivity profile across various sodium channel isoforms, as off-target effects on other isoforms can lead to undesirable side effects. This guide provides a comparative analysis of this compound's cross-reactivity with other key sodium channel isoforms, supported by available experimental data.
Quantitative Comparison of this compound's Potency Across Sodium Channel Isoforms
The inhibitory activity of this compound against a panel of human voltage-gated sodium channel isoforms has been quantified using automated patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the sodium current, are summarized in the table below. A lower IC50 value indicates higher potency.
| Sodium Channel Isoform | Gene | This compound IC50 (µM) | Selectivity Ratio (IC50 of Isoform / IC50 of hNaV1.6) |
| hNaV1.6 | SCN8A | 0.0514 | 1 |
| hNaV1.1 | SCN1A | 38.8 | 756 |
| hNaV1.2 | SCN2A | 6.9 | 134 |
| hNaV1.3 | SCN3A | >30 | >583 |
| hNaV1.4 | SCN4A | >30 | >583 |
| hNaV1.5 | SCN5A | >30 | >583 |
| hNaV1.7 | SCN9A | 14.2 | 276 |
Data sourced from publicly available information on this compound's pharmacological profile. The selectivity ratio is calculated based on the provided IC50 values.
The data clearly demonstrates that this compound is a highly potent inhibitor of hNaV1.6, with IC50 values in the low nanomolar range.[1] In contrast, it exhibits significantly lower potency against other tested isoforms, with IC50 values in the micromolar range.[1] Notably, this compound is over 750-fold more selective for hNaV1.6 compared to hNaV1.1 and over 130-fold more selective compared to hNaV1.2.[1] This high degree of selectivity is a key attribute, as NaV1.1 and NaV1.2 are crucial for the function of inhibitory and excitatory neurons, respectively, and non-selective blockade could disrupt normal neuronal signaling.[1] Furthermore, the lack of significant activity against the cardiac isoform hNaV1.5 at therapeutic concentrations is a critical safety feature, minimizing the potential for cardiac side effects.
Experimental Protocols
The determination of this compound's cross-reactivity and potency against various sodium channel isoforms is primarily conducted using automated patch-clamp electrophysiology. The following is a representative, detailed methodology based on standard practices for this type of analysis.
Automated Whole-Cell Patch-Clamp Electrophysiology
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently or stably transfected with plasmids containing the cDNA for the specific human sodium channel α-subunit of interest (e.g., SCN1A, SCN2A, SCN8A, etc.). A co-transfection with a fluorescent marker like Green Fluorescent Protein (GFP) is often used to identify successfully transfected cells.
-
Transfected cells are incubated for 24-48 hours to allow for sufficient channel expression on the cell membrane.
2. Electrophysiological Recordings:
-
Instrumentation: Recordings are performed using an automated patch-clamp system (e.g., QPatch, IonWorks, or similar platforms).
-
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Intracellular) Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium and fluoride (B91410) ions are used to block potassium and chloride channels, respectively, isolating the sodium currents.
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -100 mV to ensure the channels are in a resting, closed state.
-
To elicit sodium currents, a series of depolarizing voltage steps are applied. A typical protocol to assess tonic block involves a depolarizing pulse to 0 mV for 20 milliseconds.
-
To assess state-dependent inhibition, more complex voltage protocols are employed. For example, to assess inhibition of the inactivated state, a long depolarizing prepulse to -20 mV for 500 milliseconds is applied to accumulate channels in the inactivated state, followed by a brief test pulse to 0 mV.
-
-
Data Acquisition and Analysis:
-
Whole-cell sodium currents are recorded in response to the voltage protocols.
-
The peak inward current is measured before and after the application of various concentrations of this compound.
-
The percentage of current inhibition is calculated for each concentration.
-
3. IC50 Determination:
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
The data is fitted to a Hill equation (a four-parameter logistic function) to determine the IC50 value, which is the concentration at which 50% of the maximal inhibition is observed.
Visualizations
Signaling Pathway of a Voltage-Gated Sodium Channel
The following diagram illustrates the basic gating mechanism of a voltage-gated sodium channel and the proposed inhibitory action of this compound.
Caption: Simplified gating states of a voltage-gated sodium channel and this compound's proposed mechanism.
Experimental Workflow for Assessing Cross-Reactivity
This diagram outlines the key steps involved in determining the cross-reactivity of this compound across different sodium channel isoforms using automated patch-clamp electrophysiology.
Caption: Workflow for determining this compound's cross-reactivity against sodium channel isoforms.
References
A Comparative Analysis of Zandatrigine and Other Antiepileptic Drugs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Zandatrigine (NBI-921352), a novel antiepileptic drug (AED), with other established and newer generation AEDs. The content is intended for an audience with a professional interest in epilepsy research and drug development.
Introduction to this compound
This compound is an investigational, orally active, and selective inhibitor of the voltage-gated sodium channel NaV1.6, which is encoded by the SCN8A gene. Gain-of-function mutations in SCN8A are associated with severe developmental and epileptic encephalopathies (SCN8A-DEE). This compound's mechanism of action involves non-covalent binding to the voltage-sensing domain 4 (VSD4) of the NaV1.6 channel. This binding is thought to block persistent and resurgent sodium currents, which are often implicated in neuronal hyperexcitability and seizure generation. The drug has demonstrated high selectivity for NaV1.6 over other sodium channel isoforms, such as NaV1.1 and NaV1.2.
Clinical Development Status of this compound
This compound has been investigated in Phase 2 clinical trials for two primary indications: adult focal onset seizures and SCN8A-related developmental and epileptic encephalopathy (SCN8A-DEE).
A key development in its clinical evaluation is the outcome of the trial in adults with focal onset seizures (NCT05159908). In November 2023, Neurocrine Biosciences announced that this Phase 2 proof-of-concept study failed to demonstrate a meaningful reduction in seizure frequency.[1][2] Consequently, the development of this compound for focal onset seizures has been discontinued.[1][2]
The Phase 2 trial for SCN8A-DEE (NCT04873869) in pediatric patients was also prematurely terminated by the sponsor.[3] The results of this study are anticipated to be publicly posted around October 16, 2025.[3] As of the date of this guide, quantitative efficacy and safety data from this compound's clinical trials are not yet publicly available.
Comparative Analysis with Other Antiepileptic Drugs
Due to the lack of available clinical trial data for this compound, a direct quantitative comparison is not feasible at this time. However, to provide a valuable resource for researchers, this guide presents a comparative overview of the efficacy and safety of several newer generation AEDs used in the treatment of focal epilepsy and severe epileptic encephalopathies. The selected comparators are Cenobamate and Lacosamide (B1674222) for focal seizures, and Fenfluramine (B1217885) for Dravet syndrome, a severe epileptic encephalopathy with some clinical overlap with SCN8A-DEE.
Quantitative Efficacy and Safety Data of Comparator AEDs
The following tables summarize the efficacy and safety data from pivotal clinical trials of the selected comparator drugs.
Table 1: Efficacy of Cenobamate and Lacosamide in Adults with Focal Onset Seizures
| Efficacy Endpoint | Cenobamate (Adjunctive Therapy) | Lacosamide (Adjunctive Therapy) |
| Median Percent Seizure Reduction | 55.6% (200 mg/day) vs 21.5% (placebo)[4] | 35.2% (200 mg/day), 36.4-39% (400 mg/day), 37.8-40% (600 mg/day) vs placebo[5] |
| ≥50% Responder Rate | 50.4% (200 mg/day) vs 22.2% (placebo)[4] | 38.3-41.1% (400 mg/day), 38.1-41.2% (600 mg/day) vs placebo[5] |
| Seizure Freedom Rate (Maintenance Phase) | 28.3% (200 mg/day) vs 8.8% (placebo)[4] | Data not directly comparable from cited sources |
Table 2: Safety Profile of Cenobamate and Lacosamide in Adults with Focal Onset Seizures
| Adverse Event (>10% incidence) | Cenobamate (200 mg/day) | Placebo | Lacosamide (pooled data) | Placebo |
| Somnolence | 22.1%[4] | 11.9%[4] | Common, but specific % not in cited source | - |
| Dizziness | 22.1%[4] | 16.5%[4] | Common, but specific % not in cited source | - |
| Headache | 12.4%[4] | 12.8%[4] | 10.0% (long-term monotherapy)[6] | - |
| Nausea | 11.5%[4] | 4.6%[4] | Common, but specific % not in cited source | - |
| Fatigue | 10.6%[4] | 6.4%[4] | Common, but specific % not in cited source | - |
| Diplopia | - | - | Common, but specific % not in cited source | - |
| Nasopharyngitis | - | - | 7.5% (long-term monotherapy)[6] | - |
Table 3: Efficacy and Safety of Fenfluramine in Patients with Dravet Syndrome
| Efficacy Endpoint | Fenfluramine (0.7 mg/kg/day) | Placebo |
| Reduction in Monthly Convulsive Seizure Frequency | 64.8% greater reduction than placebo[7] | - |
| ≥50% Responder Rate | 72.9%[7] | 6.3%[7] |
| Median Longest Seizure-Free Interval | 30 days[7] | 10 days[7] |
| Common Adverse Events (>15%) | Decreased appetite, somnolence, pyrexia, decreased blood glucose[7] | Occurred at a lower frequency[7] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in the clinical trials of the comparator drugs.
Cenobamate Phase 2 Trial (NCT01397968) Methodology
-
Study Design: Multicenter, double-blind, randomized, placebo-controlled.
-
Participants: Adults (18-65 years) with uncontrolled focal seizures despite treatment with 1 to 3 AEDs.
-
Procedure: Following an 8-week baseline period, patients were randomized (1:1) to receive either adjunctive cenobamate (200 mg/day) or placebo. The treatment period lasted 12 weeks, consisting of a 6-week titration phase followed by a 6-week maintenance phase.
-
Primary Outcome: The primary efficacy measure was the percent change in seizure frequency per 28 days from baseline during the double-blind treatment period.[4]
Lacosamide Pivotal Trials Methodology
-
Study Design: Three randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with focal epilepsy.
-
Procedure: Patients received stable doses of 1 to 3 concomitant AEDs. They were randomized to receive placebo or lacosamide at daily doses of 200 mg, 400 mg, or 600 mg.
-
Primary Outcome: Efficacy was primarily assessed by the reduction in seizure frequency and the proportion of patients achieving a ≥50% reduction in seizure frequency (responder rate).[5]
Fenfluramine Phase 3 Trial in Dravet Syndrome Methodology
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group.
-
Participants: Patients aged 2-18 years with a diagnosis of Dravet syndrome and poorly controlled convulsive seizures, who were not receiving stiripentol.
-
Procedure: After a 6-week baseline period to establish seizure frequency, eligible patients were randomized (1:1:1) to receive placebo, fenfluramine 0.2 mg/kg/day, or fenfluramine 0.7 mg/kg/day (maximum dose of 26 mg/day). Doses were titrated over 2 weeks and then maintained for an additional 12 weeks.
-
Primary Outcome: The primary endpoint was the comparison of the change in monthly convulsive seizure frequency from baseline over the combined titration and maintenance period between the fenfluramine 0.7 mg/kg/day group and the placebo group.[7]
Visualizing Mechanisms and Workflows
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action on the NaV1.6 sodium channel.
Generalized Clinical Trial Workflow for an Investigational AED
Caption: A simplified workflow of the clinical development process for a new antiepileptic drug.
Conclusion
This compound represents a targeted therapeutic approach for epilepsies driven by NaV1.6 dysfunction, particularly SCN8A-DEE. However, its clinical development has faced a significant setback with the failure of the Phase 2 trial in focal onset seizures. The epilepsy research community awaits the results from the SCN8A-DEE trial to fully understand the therapeutic potential of this selective NaV1.6 inhibitor. In the interim, newer generation AEDs like cenobamate and lacosamide have demonstrated significant efficacy and acceptable safety profiles for the treatment of focal seizures, while fenfluramine has shown robust efficacy in Dravet syndrome. This guide provides a snapshot of the current landscape to aid researchers in their ongoing efforts to develop more effective and safer treatments for epilepsy.
References
- 1. Xenon Pharmaceuticals Provides Update on Partnered Program with Neurocrine BiosciencesPhase 2 Proof-of-Concept Study of NBI-921352 in Patients with Focal Onset Seizures Failed to Demonstrate Meaningful Reduction in Seizure Frequency - BioSpace [biospace.com]
- 2. Neurocrine Biosciences Provides Development Pipeline Update | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Randomized phase 2 study of adjunctive cenobamate in patients with uncontrolled focal seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of lacosamide as monotherapy and adjunctive therapy in focal epilepsy and its use in status epilepticus: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long‐term safety and tolerability of lacosamide monotherapy in patients with epilepsy: Results from a multicenter, open‐label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Validation of Zandatrigine's Mechanism of Action: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zandatrigine's performance with alternative sodium channel-blocking antiepileptic drugs. The information presented is supported by experimental data to aid in the independent validation of this compound's mechanism of action.
Quantitative Comparison of NaV1.6 Inhibitors
This compound (NBI-921352) is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6, which is encoded by the SCN8A gene.[1] Gain-of-function mutations in SCN8A are associated with developmental and epileptic encephalopathies (SCN8A-DEE).[2] this compound's high selectivity for NaV1.6 over other sodium channel isoforms is a key differentiator from many existing antiepileptic drugs.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other sodium channel blockers against various sodium channel isoforms. This data was primarily generated using whole-cell patch-clamp assays on Human Embryonic Kidney (HEK293) cells expressing the specific human sodium channel isoforms.
| Compound | hNaV1.1 IC50 (µM) | hNaV1.2 IC50 (µM) | hNaV1.6 IC50 (µM) |
| This compound | 39 | 6.9 | 0.051 |
| Carbamazepine | >300 | >300 | >300 |
| Lamotrigine | >300 | >300 | >300 |
| Phenytoin | >300 | >300 | >300 |
Data sourced from publicly available research.[1]
In preclinical in vivo studies, this compound has demonstrated potent anticonvulsant effects in the maximal electroshock (MES) seizure model in mice. The median effective dose (ED50) is a measure of the dose required to produce a therapeutic effect in 50% of the population.
| Compound | MES Test ED50 (mg/kg, mice) |
| This compound | 15 |
| Phenobarbital | 16.3 |
| Sodium Valproate | 261.2 |
Data sourced from publicly available research.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent validation.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To determine the IC50 of a compound on specific voltage-gated sodium channel isoforms.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.6 channel.
Solutions:
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.[4]
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target NaV isoform under standard conditions.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a potential of -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
To assess steady-state inactivation, apply a 500 ms (B15284909) prepulse to various potentials (e.g., -140 mV to -10 mV) before a test pulse to 0 mV.[1]
-
-
Drug Application: Perfuse the cell with the extracellular solution containing various concentrations of the test compound.
-
Data Acquisition and Analysis:
-
Record the peak sodium current at each voltage step before and after drug application.
-
Normalize the current in the presence of the drug to the control current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.[5]
-
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
Objective: To evaluate the in vivo efficacy of a compound in a model of generalized tonic-clonic seizures.
Animal Model: Male CD-1 mice (20-25 g).
Procedure:
-
Drug Administration:
-
Seizure Induction:
-
Observation and Endpoint:
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of this tonic extension is considered protection.
-
-
Data Analysis:
In Vivo Electrophysiology in a Disease-Relevant Model
Objective: To assess the effect of a compound on neuronal activity in a genetic mouse model of epilepsy.
Animal Model: Scn8aN1768D/+ mice, which carry a gain-of-function mutation in the NaV1.6 channel and exhibit spontaneous seizures.[12][13][14]
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy over the brain region of interest (e.g., hippocampus or cortex).
-
Electrode Implantation: Lower a recording electrode into the target brain region.
-
Drug Administration: Administer the test compound systemically (e.g., intraperitoneally) or locally via a microinjection cannula.
-
Electrophysiological Recording:
-
Record spontaneous neuronal activity (e.g., single-unit firing, local field potentials) before and after drug administration.
-
In some protocols, evoke neuronal activity using sensory or electrical stimulation.
-
-
Data Analysis:
-
Analyze changes in firing rate, burst firing, and epileptiform discharges following drug administration.
-
Compare the effects of the test compound to a vehicle control.[15]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: this compound's mechanism of action in reducing neuronal hyperexcitability.
Caption: Workflow for determining the IC50 of a compound using whole-cell patch-clamp.
Caption: Logical flow for preclinical screening of anticonvulsant compounds.
References
- 1. Frontiers | Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics [frontiersin.org]
- 2. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 3. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 5. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. google.com [google.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SCN8A encephalopathy: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Convulsive seizures and SUDEP in a mouse model of SCN8A epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Thalamic and Cortical Network Synchrony by Scn8a - PMC [pmc.ncbi.nlm.nih.gov]
Zandatrigine Fails to Meet Efficacy Endpoints in Focal Epilepsy, Falling Short of Standard of Care
San Diego, CA – The clinical development of Zandatrigine (NBI-921352) for the treatment of adult focal onset seizures has been halted following disappointing results from a Phase 2 proof-of-concept study (NCT05159908).[1][2] Neurocrine Biosciences announced that the trial failed to demonstrate a meaningful reduction in seizure frequency, the primary endpoint of the study.[1][2] Consequently, the company has stated that no further development for this indication is planned at this time.[1][3] This outcome positions this compound in stark contrast to the established efficacy of current standard-of-care antiseizure medications (ASMs) for focal epilepsy.
This compound, a selective NaV1.6 sodium channel inhibitor, was investigated as an adjunctive therapy for adults with focal onset seizures.[4][5] The rationale for its development was based on the hypothesis that selective inhibition of the NaV1.6 sodium channel could reduce neuronal hyperexcitability, a key factor in the generation of epileptic seizures, with a potentially improved safety profile over less selective sodium channel blockers.[4][6][7]
While detailed quantitative data from the failed Phase 2 trial have not been publicly released, the top-line announcement of its failure to meet the primary endpoint stands in contrast to the well-documented efficacy of approved ASMs. Standard-of-care for focal epilepsy typically involves monotherapy or adjunctive therapy with drugs such as levetiracetam (B1674943), lamotrigine, and carbamazepine (B1668303).[8][9][10][11][12]
Comparison of Clinical Trial Outcomes: this compound vs. Standard of Care
The following tables summarize the available information on the clinical trial outcomes for this compound in focal onset seizures compared to established standard-of-care treatments.
Table 1: this compound Clinical Trial Outcome for Focal Onset Seizures
| Drug | Trial Phase | Primary Endpoint | Outcome |
| This compound (NBI-921352) | Phase 2 (NCT05159908) | Meaningful reduction in seizure frequency | Failed to meet primary endpoint [1][2] |
Table 2: Efficacy of Standard-of-Care Adjunctive Therapies in Focal Epilepsy
| Drug | Responder Rate (≥50% reduction in seizure frequency) | Placebo Responder Rate | Reference |
| Levetiracetam | 38.7% | 14.3% | [13][14] |
| Lamotrigine | 44.0% (extended-release) | 20.8% (extended-release) | [15] |
| Carbamazepine | 58% (seizure freedom at 6 months, monotherapy) | N/A (comparator-controlled trials) | [16] |
Note: The data for standard-of-care drugs are derived from different clinical trials and meta-analyses and are presented here for comparative purposes. Direct head-to-head trial data with this compound is not available.
Experimental Protocols
This compound (NBI-921352) Phase 2 Trial (NCT05159908)
While the full protocol is not publicly available, information from the clinical trial registry indicates the following design:
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-finding study.[17]
-
Participants: Adult patients with focal onset seizures.[17]
-
Intervention: this compound as adjunctive therapy to existing antiseizure medications.[17]
-
Primary Outcome: To investigate the efficacy, safety, tolerability, and pharmacokinetics of this compound. The primary efficacy endpoint was a meaningful reduction in seizure frequency.[1][2]
Standard of Care: Representative Adjunctive Therapy Trial Design for Focal Epilepsy (Levetiracetam Example)
A representative Phase 3 trial for an established ASM, such as levetiracetam, would typically follow this structure:[13][14]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[13][14]
-
Participants: Children and adults with refractory focal-onset seizures who are currently on a stable regimen of 1 to 3 other ASMs.[13][14]
-
Phases:
-
Baseline Phase: Typically 8-12 weeks to establish baseline seizure frequency.
-
Titration Phase: A period of several weeks where the investigational drug is gradually increased to the target dose.
-
Maintenance Phase: A fixed-dose period of 12 weeks or more to evaluate efficacy and safety.
-
-
Primary Efficacy Endpoint: The proportion of patients achieving a ≥50% reduction in the mean number of focal seizures per week over the maintenance period compared to placebo.[13][14]
-
Secondary Endpoints: May include seizure freedom rates, changes in seizure frequency, and safety and tolerability assessments.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the NaV1.6 voltage-gated sodium channel.[4] These channels are crucial for the initiation and propagation of action potentials in neurons. In pathological conditions such as epilepsy, hyperactivity of these channels can lead to neuronal hyperexcitability and seizures. By selectively blocking NaV1.6, this compound was designed to reduce this hyperexcitability.
References
- 1. Neurocrine Biosciences Provides Development Pipeline Update | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 2. Xenon Pharmaceuticals Provides Update on Partnered Program with Neurocrine Biosciences | Financial Post [financialpost.com]
- 3. Neurocrine Hit with Back-to-Back Phase II Failures in Neuropsychiatry - BioSpace [biospace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 6. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lamotrigine add-on therapy for drug-resistant focal epilepsy | Cochrane [cochrane.org]
- 9. Levetiracetam (levebel) Versus Carbamazepine Monotherapy for Focal Epilepsy in Children: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Levetiracetam add‐on for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lamotrigine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of levetiracetam as adjunctive therapy for refractory focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lamotrigine extended-release as adjunctive therapy for partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti‐seizure efficacy and retention rate of carbamazepine is highly variable in randomized controlled trials: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zandatrigine in a Laboratory Setting
The proper disposal of investigational compounds like Zandatrigine is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols is paramount to ensure compliance with regulatory standards and to mitigate potential environmental impact. This guide provides a procedural framework for the safe handling and disposal of this compound, drawing upon general principles of pharmaceutical waste management.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds, is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] These regulations provide a "cradle-to-grave" framework for handling hazardous materials, from generation to final disposal.
State and local regulations may impose additional, often stricter, requirements for pharmaceutical waste disposal.[1] Therefore, it is crucial for research institutions to be cognizant of and compliant with all applicable federal, state, and local laws. A key aspect of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[2][3]
This compound: Chemical Profile
This compound, also known as NBI-921352 or XEN901, is a selective inhibitor of the voltage-gated sodium channel NaV1.6.[4][5] Its chemical formula is C₂₂H₂₅FN₄O₂S₂.[6] While a specific Safety Data Sheet (SDS) detailing its disposal is not publicly available, its nature as a synthetic organic compound necessitates careful handling and disposal in line with protocols for similar research chemicals.
Step-by-Step Disposal Protocol for this compound
Given the absence of a specific SDS for this compound, the following procedural steps are based on established best practices for the disposal of laboratory chemicals and pharmaceutical waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it in a dedicated, clearly labeled waste container.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect this compound waste in chemically resistant, leak-proof containers with secure lids.
-
Label Clearly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. The accumulation start date should also be clearly marked.
Step 3: Storage
-
Designated Storage Area: Store the waste container in a designated, secure area that is well-ventilated and away from incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent spills.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Your institution's EHS office is the primary point of contact for arranging the disposal of chemical waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Documentation: Be prepared to provide all necessary information about the waste, including the chemical name, quantity, and any known hazards.
Step 5: Record Keeping
-
Maintain Records: Keep meticulous records of the generation, accumulation, and disposal of this compound waste. This documentation is crucial for regulatory compliance.
Disposal Methods
The recommended method for the final disposal of this compound, like many pharmaceutical compounds, is through a licensed chemical destruction facility.[7] The most common and effective method is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[7][8] Landfilling in a specially designed hazardous waste landfill may be an alternative, but incineration is generally preferred for complete destruction.[8]
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data regarding specific disposal parameters (e.g., concentration limits for different disposal routes) or detailed experimental protocols for the neutralization or deactivation of this compound. For specific guidance, it is essential to consult with a licensed environmental services provider or your institution's EHS department.
The following table summarizes the key logistical information for this compound disposal:
| Parameter | Guideline |
| Waste Classification | Likely Hazardous Waste (pending official determination) |
| Primary Disposal Method | Controlled Incineration |
| Alternative Disposal Method | Secure Hazardous Waste Landfill |
| Prohibited Disposal Methods | Sewer/Drain Disposal, Regular Trash |
| Regulatory Oversight | EPA (RCRA), State, and Local Agencies |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research environment.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, the community, and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSRS [precision.fda.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. securewaste.net [securewaste.net]
Essential Safety and Operational Protocols for Handling Zandatrigine
Disclaimer: The following guidance is based on established best practices for handling potent neuroactive compounds in a laboratory setting. As "Zandatrigine" is a fictional substance, these recommendations should be adapted based on a thorough risk assessment of a real compound's specific known or suspected properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling potent chemical compounds. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent compounds like this compound. The selection of appropriate PPE is contingent upon the specific handling procedures and the potential for exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection | Other |
| Unpacking/Transport | Double Nitrile | Disposable, back-closing | Safety glasses with side shields | N95 Respirator (if not in sealed plastic)[1] | Shoe covers |
| Weighing/Compounding | Double Nitrile (chemo-rated) | Coated, disposable, back-closing[2] | Goggles and face shield[3] | Certified chemical fume hood or N95/elastomeric respirator | Hair/beard cover, sleeve covers[3] |
| Solution Preparation | Double Nitrile (chemo-rated) | Coated, disposable, back-closing | Goggles and face shield | Certified chemical fume hood | Sleeve covers |
| Experimental Use | Double Nitrile (chemo-rated) | Coated, disposable, back-closing | Goggles and face shield | As determined by risk assessment | N/A |
| Spill Cleanup | Double Nitrile (heavy-duty) | Coated, disposable, back-closing | Goggles and face shield | N95/elastomeric respirator with appropriate cartridges | Shoe covers |
| Waste Disposal | Double Nitrile (heavy-duty) | Coated, disposable, back-closing | Goggles and face shield | As determined by risk assessment | Shoe covers |
Experimental Protocols: Handling and Disposal
2.1. General Handling Procedures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential airborne particles.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated after use.
-
Hand Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, even when gloves have been worn.
2.2. Spill Cleanup Protocol
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don Appropriate PPE: Before re-entering the area, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For liquid spills, use an absorbent material like spill pillows or pads to contain the spread.[4] For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Neutralize (if applicable): If the compound has acidic or basic properties, neutralize it with the appropriate agent (e.g., sodium bicarbonate for acids, citric acid for bases).[5]
-
Clean the Area: Once the spill is absorbed or contained, clean the area with a suitable decontaminating agent.
-
Dispose of Waste: All contaminated materials, including absorbents, PPE, and cleaning supplies, must be placed in a sealed, labeled hazardous waste container.[6]
2.3. Disposal Plan
The disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations for hazardous waste.[7]
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams. Use designated, clearly labeled, and sealed containers.
-
Container Labeling: All waste containers must be labeled with the contents, including "Hazardous Pharmaceutical Waste" and the specific chemical name (this compound).
-
Disposal Method: The primary recommended method for the disposal of potent pharmaceutical compounds is high-temperature incineration through a licensed hazardous waste disposal company.[8] Landfill disposal is generally not recommended for this type of waste.[9][10]
Visualization of Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a this compound spill in a laboratory setting.
Caption: Workflow for this compound Spill Response.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. gerpac.eu [gerpac.eu]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. westlab.com [westlab.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 10. securewaste.net [securewaste.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
